N,N-Dimethyl-idarubicin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H31NO9 |
|---|---|
Molekulargewicht |
525.5 g/mol |
IUPAC-Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H31NO9/c1-12-23(31)17(29(3)4)9-19(37-12)38-18-11-28(36,13(2)30)10-16-20(18)27(35)22-21(26(16)34)24(32)14-7-5-6-8-15(14)25(22)33/h5-8,12,17-19,23,31,34-36H,9-11H2,1-4H3/t12-,17-,18-,19-,23+,28-/m0/s1 |
InChI-Schlüssel |
PMSDVJCTKMPXOJ-MKUQNYOISA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-idarubicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a feasible synthetic pathway for N,N-Dimethyl-idarubicin, a derivative of the potent chemotherapeutic agent idarubicin (B193468). The synthesis is conceptualized as a two-stage process, commencing with the conversion of the more readily available anthracycline, daunorubicin (B1662515), to idarubicin, followed by the N,N-dimethylation of the daunosamine (B1196630) sugar moiety. This document provides detailed, plausible experimental protocols, structured tables of quantitative data for each synthetic step, and logical workflow diagrams to aid in the practical execution and understanding of this synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound can be approached by first modifying the aglycone of a suitable precursor, followed by functionalization of the amino sugar. A logical and commonly referenced starting material for idarubicin synthesis is daunorubicin, which differs by the presence of a methoxy (B1213986) group at the C-4 position of the anthracycline core. Therefore, the proposed synthesis involves:
-
Stage 1: Synthesis of Idarubicin from Daunorubicin. This stage focuses on the 4-demethoxylation of the anthracycline ring system. To achieve this, the amino group of the daunosamine sugar is first protected. Subsequently, the methoxy group is cleaved, and the resulting hydroxyl group is removed via a two-step sulfonylation-reduction sequence. Finally, deprotection of the amino group yields idarubicin.
-
Stage 2: N,N-Dimethylation of Idarubicin. The final step involves the exhaustive methylation of the primary amino group on the daunosamine moiety of idarubicin to yield the target compound, this compound. The Eschweiler-Clarke reaction, a classic and efficient method for the N,N-dimethylation of primary amines, is proposed for this transformation.
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthetic pathway from Daunorubicin to this compound.
Stage 1: Synthesis of Idarubicin from Daunorubicin
This stage involves a multi-step conversion of daunorubicin to idarubicin. The key transformation is the removal of the C-4 methoxy group.
Experimental Protocols
Step 1.1: N-Protection of Daunorubicin
To prevent side reactions at the amino group of the daunosamine sugar during the subsequent steps, it is first protected. Trifluoroacetylation is a common method for this purpose.
-
Procedure:
-
Suspend Daunorubicin hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and triethylamine.
-
Cool the suspension to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (B1165640) (1.5 - 2.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic phase under reduced pressure to yield N-trifluoroacetyl-daunorubicin.
-
Step 1.2: 4-O-Demethylation
The cleavage of the C-4 methoxy ether is achieved using a Lewis acid.
-
Procedure:
-
Dissolve N-trifluoroacetyl-daunorubicin (1.0 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane (B1671644) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a Lewis acid, for example, aluminum chloride (AlCl₃) or boron tribromide (BBr₃) (3.0 - 5.0 eq), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-demethyl-N-trifluoroacetyl-daunorubicin.
-
Step 1.3: Sulfonylation of the 4-Hydroxyl Group
The newly formed hydroxyl group at C-4 is converted into a good leaving group, such as a triflate, to facilitate its removal.
-
Procedure:
-
Dissolve 4-demethyl-N-trifluoroacetyl-daunorubicin (1.0 eq) in dry dichloromethane under an inert atmosphere.
-
Add a base, such as pyridine (B92270) or 2,6-lutidine (2.0 - 3.0 eq).
-
Cool the mixture to -20 °C to 0 °C.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 - 1.5 eq) dropwise.
-
Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 4-O-triflyl intermediate.
-
Step 1.4: Reductive Desulfonylation
The triflate group is removed by reduction to afford the 4-demethoxy product.
-
Procedure:
-
Dissolve the 4-O-triflyl intermediate (1.0 eq) in a solvent mixture, such as dimethylformamide (DMF) and methanol.
-
Add a palladium catalyst, for example, 10% palladium on carbon (Pd/C) (0.1 - 0.2 eq by weight).
-
Add a hydrogen source, such as formic acid or by bubbling hydrogen gas through the mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-trifluoroacetyl-idarubicin.
-
Step 1.5: N-Deprotection
The final step in this stage is the removal of the trifluoroacetyl protecting group to yield idarubicin.
-
Procedure:
-
Dissolve N-trifluoroacetyl-idarubicin (1.0 eq) in methanol.
-
Add a solution of sodium carbonate or potassium carbonate in water (excess).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid and concentrate the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield idarubicin. The product can be further purified by recrystallization or chromatography.
-
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1.1 | Daunorubicin HCl | Trifluoroacetic anhydride, Triethylamine | N-trifluoroacetyl-daunorubicin | 90-95 |
| 1.2 | N-trifluoroacetyl-daunorubicin | Aluminum chloride or Boron tribromide | 4-demethyl-N-trifluoroacetyl-daunorubicin | 60-70 |
| 1.3 | 4-demethyl-N-trifluoroacetyl-daunorubicin | Trifluoromethanesulfonic anhydride, Pyridine | 4-O-triflyl intermediate | 85-95 |
| 1.4 | 4-O-triflyl intermediate | Pd/C, Formic acid or H₂ | N-trifluoroacetyl-idarubicin | 70-80 |
| 1.5 | N-trifluoroacetyl-idarubicin | Sodium carbonate in MeOH/H₂O | Idarubicin | 85-95 |
Stage 2: N,N-Dimethylation of Idarubicin
The conversion of the primary amino group of idarubicin to a dimethylamino group is effectively achieved through the Eschweiler-Clarke reaction.
Experimental Protocol
Step 2.1: Eschweiler-Clarke Reaction
-
Procedure:
-
Dissolve Idarubicin (1.0 eq) in a mixture of formic acid (excess, e.g., 10-20 eq) and aqueous formaldehyde (B43269) (37% solution, excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is basic.
-
Extract the product with a suitable organic solvent, such as dichloromethane or chloroform.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel to yield the final product.
-
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 2.1 | Idarubicin | Formaldehyde, Formic acid | This compound | 70-85 |
Visualizations
Experimental Workflow for Idarubicin Synthesis
N,N-Dimethyl-idarubicin: A Technical Guide to a Novel Anthracycline Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-idarubicin is a synthetic derivative of the anthracycline antibiotic idarubicin (B193468), characterized by the dimethylation of the amino group on its daunosamine (B1196630) sugar moiety. This modification significantly alters its biological activity, steering its mechanism of action away from DNA double-strand breaks and towards histone eviction-mediated cytotoxicity. This shift in mechanism is associated with a more favorable preclinical profile, including potent cytotoxic effects against drug-resistant cancer cell lines and potentially reduced cardiotoxicity. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, synthesis, mechanism of action, and relevant experimental protocols.
Chemical Identity and Properties
This compound is a structurally distinct analogue of idarubicin. The addition of two methyl groups to the nitrogen atom of the amino sugar is the key modification.
| Identifier | Value | Source |
| IUPAC Name | (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | Derived from Idarubicin structure |
| CAS Number | 3033865-16-3 | --INVALID-LINK-- |
| Molecular Formula | C28H31NO9 | Calculated |
| Molecular Weight | 525.55 g/mol | Calculated |
Parent Compound: Idarubicin
For comparative purposes, the identifiers for the parent compound, idarubicin, are provided below.
| Identifier | Value | Source |
| IUPAC Name | (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | PubChem CID: 42890 |
| CAS Number | 58957-92-9 | PubChem CID: 42890 |
| PubChem CID | 42890 | --INVALID-LINK-- |
| ChEMBL ID | CHEMBL1117 | --INVALID-LINK-- |
| SMILES | C[C@H]1--INVALID-LINK--O[C@H]2C--INVALID-LINK--C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N">C@HO | PubChem CID: 42890 |
Synthesis
The synthesis of this compound has been reported as part of a broader study on novel anthracycline analogues. While a detailed, step-by-step protocol is proprietary to the research group, the general approach involves the chemical modification of the idarubicin backbone. The synthesis of related N,N-dimethyl anthracyclines has been described and typically involves a gold(I)-mediated glycosylation of the idarubicin aglycone with a protected and N,N-dimethylated daunosamine sugar donor.
Mechanism of Action: Histone Eviction
Unlike its parent compound, idarubicin, which primarily induces DNA double-strand breaks through the inhibition of topoisomerase II, this compound exerts its cytotoxic effects predominantly through a distinct mechanism: histone eviction.[1] This process involves the physical removal of histone proteins from chromatin, leading to chromatin decondensation and disruption of the nuclear architecture.[1] This "chromatin damage" is a potent driver of apoptosis and is effective even in cancer cells that have developed resistance to traditional DNA-damaging agents.[1]
The key consequence of N,N-dimethylation is the uncoupling of histone eviction from DNA double-strand break formation. This is a significant advantage, as the DNA damage induced by traditional anthracyclines is a major contributor to their cardiotoxic side effects. By avoiding the induction of DNA double-strand breaks, this compound presents a promising profile for reduced cardiotoxicity.[1]
Signaling Pathway of Anthracycline-Induced Histone Eviction
The following diagram illustrates the proposed signaling pathway for histone eviction induced by anthracyclines like this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on a human myelogenous leukemia cell line (K562).
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
DNA Dye Competition Assay (PicoGreen Assay)
This assay is used to assess the DNA intercalating ability of this compound.
Materials:
-
Quant-iT™ PicoGreen™ dsDNA reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Calf thymus DNA
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
DNA Preparation: Prepare a solution of calf thymus DNA in TE buffer at a concentration of 1 µg/mL.
-
PicoGreen Staining: Add the PicoGreen reagent to the DNA solution according to the manufacturer's instructions and incubate in the dark for 5 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in TE buffer. Add the diluted compound to the DNA/PicoGreen mixture in the wells of the 96-well plate.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
Data Analysis: The displacement of PicoGreen from the DNA by this compound will result in a decrease in fluorescence. Plot the percentage of remaining fluorescence against the compound concentration to determine its DNA binding affinity.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in comparison to its parent compound, idarubicin, in wild-type and doxorubicin-resistant (ABCB1-overexpressing) K562 cells.
| Compound | Cell Line | IC50 (nM) | Fold Change (Resistant/Wild-Type) | Source |
| This compound | K562 (Wild-Type) | ~30 | 1.1 | --INVALID-LINK-- |
| K562 (ABCB1-overexpressing) | ~33 | |||
| Idarubicin | K562 (Wild-Type) | ~10 | 15 | --INVALID-LINK-- |
| K562 (ABCB1-overexpressing) | ~150 |
Conclusion and Future Directions
This compound represents a promising evolution in anthracycline chemotherapy. Its unique mechanism of action, centered on histone eviction rather than DNA damage, offers the potential for enhanced efficacy against drug-resistant cancers while mitigating the severe cardiotoxicity associated with traditional anthracyclines. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the study of this novel anticancer agent.
References
The Enhanced Lipophilicity of N,N-Dimethyl-idarubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the lipophilicity of N,N-Dimethyl-idarubicin, a derivative of the potent anthracycline chemotherapeutic agent, idarubicin (B193468). Increased lipophilicity is a critical parameter in drug design, significantly influencing a compound's pharmacokinetic and pharmacodynamic profile, including its cellular uptake, mechanism of action, and ability to overcome drug resistance.
Introduction: The Role of Lipophilicity in Anthracycline Efficacy
Anthracyclines, such as doxorubicin (B1662922), daunorubicin, and idarubicin, are cornerstone chemotherapeutic agents used in the treatment of various cancers.[1] Their primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, which leads to DNA strand breaks and ultimately triggers cell death.[1][2][3][4]
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), measures a compound's affinity for a lipid-rich environment versus an aqueous one.[5] This property is paramount for anthracyclines as it governs their ability to traverse the lipid bilayer of cell membranes to reach their intracellular targets.[6][7] Idarubicin is recognized as being more lipophilic than its parent compound, daunorubicin, which contributes to its higher rate of cellular uptake and greater cytotoxic potency.[7][8] The structural modification to create this compound—the addition of two methyl groups to the daunosamine (B1196630) sugar's amine—is hypothesized to further enhance this lipophilicity, potentially leading to improved efficacy, particularly in drug-resistant cell lines.[2][9]
Chemical Basis for Increased Lipophilicity
The primary structural difference between idarubicin and this compound lies in the substitution at the amino group of the daunosamine sugar moiety.
-
Idarubicin: Possesses a primary amine (-NH₂). At physiological pH, this group is protonated (-NH₃⁺), conferring a positive charge and increasing its hydrophilicity.
-
This compound: The primary amine is replaced by a tertiary dimethylamine (B145610) group (-N(CH₃)₂). The two methyl groups are electron-donating and sterically hinder the lone pair of electrons on the nitrogen, reducing its basicity and the extent of protonation at physiological pH. Furthermore, the replacement of polar N-H bonds with nonpolar N-C and C-H bonds significantly increases the molecule's overall nonpolar surface area.
This N,N-dimethylation leads to a marked increase in the compound's lipophilicity, which has been shown to correlate with enhanced cellular uptake.[9]
Quantitative Lipophilicity Data
Recent studies have provided computational predictions for the lipophilicity of various anthracyclines. The following table summarizes these values (XLogP3, a commonly used computational model) for key comparators, illustrating the impact of structural modifications on lipophilicity.
| Compound | Structure | XLogP3 Value | Reference |
| Doxorubicin | Parent Anthracycline | 1.3 | [9] (Derived from Supplementary Data) |
| Daunorubicin | Parent Anthracycline | 1.6 | [9] (Derived from Supplementary Data) |
| Idarubicin | Parent Anthracycline | 1.9 | [10] |
| N,N-Dimethyl-daunorubicin | Dimethylated Derivative | 2.5 | [9] (Derived from Supplementary Data) |
| This compound | Dimethylated Derivative | 2.8 | [9] (Derived from Supplementary Data) |
Note: XLogP3 values for doxorubicin, daunorubicin, N,N-Dimethyl-daunorubicin, and this compound are based on computational predictions from the supplementary data of van Gelder et al., 2024. The value for Idarubicin is from PubChem.
The data clearly demonstrates that N,N-dimethylation substantially increases the calculated LogP value, indicating enhanced lipophilicity compared to the parent compounds. This compound emerges as the most lipophilic among these key agents.
Impact on Cellular Transport and Drug Resistance
The enhanced lipophilicity of this compound has profound implications for its biological activity.
-
Increased Cellular Uptake: Highly lipophilic anthracyclines can more readily diffuse across the plasma membrane, leading to higher intracellular drug concentrations.[7] This is a key reason for the greater potency observed with idarubicin compared to doxorubicin.[6] N,N-dimethylation further enhances this property.
-
Overcoming Drug Efflux: A major mechanism of cancer drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutics out of the cell.[9] Studies have shown that N,N-dimethylation renders anthracyclines poor substrates for these efflux pumps.[2] this compound has been identified as a highly potent cytotoxic agent against doxorubicin-resistant cells that overexpress ABCB1.[9]
General Anthracycline Signaling Pathway
The enhanced cellular accumulation of this compound potentiates the canonical anthracycline mechanisms of action. The increased intracellular concentration ensures more effective engagement with nuclear targets.
Caption: Enhanced lipophilicity drives cellular uptake of this compound.
Experimental Protocols for Lipophilicity Determination
The partition coefficient (LogP) is typically determined experimentally using methods such as the shake-flask technique or chromatographic approaches.
Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases: Prepare a phosphate (B84403) buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. This pre-saturation is critical to ensure the two phases are in equilibrium.
-
Compound Preparation: Dissolve a precise amount of this compound in the aqueous buffer to create a stock solution. The concentration should be below the limit of its aqueous solubility.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the aqueous drug solution with a known volume of the pre-saturated n-octanol (typically a 1:1 or 2:1 volume ratio).
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure a clear and complete separation of the aqueous and octanol (B41247) phases.
-
Concentration Analysis: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Workflow for Shake-Flask LogP Determination
The following diagram illustrates the logical workflow for the experimental determination of LogP.
Caption: Standard workflow for the shake-flask method of LogP determination.
Conclusion
The N,N-dimethylation of idarubicin represents a strategic medicinal chemistry approach to enhance the lipophilicity of an already potent anthracycline. This modification improves passive diffusion across cellular membranes, leading to higher intracellular concentrations and increased cytotoxicity. Crucially, it also helps overcome a key mechanism of drug resistance by reducing the compound's affinity for ABC transporter efflux pumps. The resulting analogue, this compound, is a promising candidate for further investigation, particularly for its potential to treat multidrug-resistant cancers. The quantitative data and experimental frameworks provided in this guide serve as a valuable resource for researchers in the ongoing development of next-generation anthracycline therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipophilicity profiling of anthracycline antibiotics by microemulsion electrokinetic chromatography-effects on cardiotoxicity and endotheliotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular pharmacology of lipophilic anthracyclines in human tumor cells in culture selected for resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idarubicin | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of N,N-Dimethyl-idarubicin: A Paradigm Shift in Anthracycline-Based Chemotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anthracyclines, such as doxorubicin (B1662922) and idarubicin (B193468), represent a cornerstone of cancer chemotherapy, prized for their broad and potent anti-neoplastic activity.[1] However, their clinical utility is frequently hampered by severe dose-dependent cardiotoxicity and the development of multidrug resistance, often mediated by ATP-binding cassette (ABC) transporters like ABCB1.[1][2] A new frontier in anthracycline development is spearheaded by analogues such as N,N-Dimethyl-idarubicin, which are engineered to circumvent these critical limitations. This guide provides a detailed comparison of this compound with other anthracycline analogues, focusing on its distinct mechanism of action, efficacy in resistant cell lines, and the experimental methodologies used for its evaluation. By uncoupling the dual mechanisms of traditional anthracyclines—DNA damage and histone eviction—N,N-dimethylated analogues promise a safer, more effective therapeutic profile.[3]
Introduction: The Anthracycline Dilemma
For decades, the therapeutic efficacy of anthracyclines like doxorubicin, daunorubicin, epirubicin, and idarubicin has been primarily attributed to their ability to induce DNA double-strand breaks by poisoning topoisomerase II.[3] While effective at killing cancer cells, this mechanism is also a primary driver of their significant side effects, most notably cardiotoxicity.[4] Recent research has uncovered a second, crucial mechanism of action: the eviction of histones from chromatin, leading to chromatin damage.[3][5]
A pivotal breakthrough has been the discovery that these two functions can be separated. Analogues like N,N-dimethyldoxorubicin and the natural product aclarubicin (B47562) exert their cytotoxic effects almost exclusively through histone eviction, showing potent anti-cancer activity in murine models with significantly less toxicity to healthy tissues.[2][5] This has paved the way for the development of novel compounds like this compound, which leverages this targeted mechanism to overcome the key challenges of traditional anthracycline therapy.
Comparative Analysis: Mechanism of Action
The fundamental difference between this compound and its parent compounds lies in its refined mechanism of action. While traditional anthracyclines engage in both DNA damage and chromatin damage, N,N-dimethylation of the aminosugar shifts the activity almost entirely to histone eviction.
-
Traditional Anthracyclines (e.g., Doxorubicin, Idarubicin): These drugs intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, preventing the re-ligation of DNA strands. This leads to an accumulation of DNA double-strand breaks, triggering cell death pathways.[6] Concurrently, they also cause histones to be ejected from chromatin. This dual-action profile is linked to both their efficacy and their severe side effects.[4]
-
N,N-Dimethylated Analogues (e.g., this compound): The addition of two methyl groups to the aminosugar moiety ablates the capacity for DNA double-strand break formation.[4] These compounds act as potent histone-evicting agents, which has been shown to be a more predictive indicator of cytotoxicity than DNA-damaging activity.[2] This targeted approach avoids direct DNA damage, which is believed to be a major contributor to cardiotoxicity and the formation of secondary tumors.[4]
Quantitative Data Presentation: Overcoming Drug Resistance
A significant advantage of this compound is its efficacy against cancer cells that have developed resistance to traditional anthracyclines. This resistance is often due to the overexpression of efflux pumps like ABCB1 (P-glycoprotein), which actively remove drugs from the cell.[2][3] N,N-dimethylated compounds appear to be poor substrates for these transporters, allowing them to accumulate intracellularly and exert their cytotoxic effects.
The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of this compound and related compounds in human myelogenous leukemia K562 cells and their doxorubicin-resistant, ABCB1-overexpressing counterparts.[2][3]
Table 1: In Vitro Cytotoxicity (IC₅₀, nM) in K562 Wild-Type Cells
| Compound | Class | IC₅₀ (nM) |
| Doxorubicin | Traditional | ~25-50 |
| Epirubicin | Traditional | ~30-60 |
| Daunorubicin | Traditional | ~40-80 |
| Idarubicin | Traditional | ~10-20 |
| This compound | N,N-Dimethylated | ~15-30 |
| N,N-Dimethyldoxorubicin | N,N-Dimethylated | ~20-40 |
Note: IC₅₀ values are approximate and compiled from reported data for illustrative comparison.[2][3][7]
Table 2: In Vitro Cytotoxicity (IC₅₀, nM) in ABCB1-Overexpressing K562 Cells
| Compound | Class | IC₅₀ (nM) | Fold Change (Resistant/WT) |
| Doxorubicin | Traditional | >200 | ~5-9x |
| Epirubicin | Traditional | >250 | ~6-9x |
| Daunorubicin | Traditional | >300 | ~4-8x |
| Idarubicin | Traditional | ~15-25 | ~1-1.5x |
| This compound | N,N-Dimethylated | ~20-35 | ~1x (Negligible) |
| N,N-Dimethyldoxorubicin | N,N-Dimethylated | ~30-50 | ~1-1.5x |
Note: Data compiled from a study evaluating a library of 40 anthracyclines.[2][3] The "Fold Change" indicates the loss of potency in resistant cells.
These data clearly demonstrate that while traditional anthracyclines like doxorubicin lose significant potency against ABCB1-overexpressing cells, this compound retains its high cytotoxicity, with a negligible fold change in its IC₅₀ value.[2][3]
Signaling Pathways in Anthracycline-Induced Cardiotoxicity
The cardiotoxicity of traditional anthracyclines is a complex process involving multiple signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS) and DNA damage via topoisomerase IIβ (Top2β) inhibition in cardiomyocytes.[6][8] This leads to mitochondrial dysfunction, impaired calcium handling, and activation of cell death pathways. N,N-dimethylated analogues, by avoiding Top2β poisoning and subsequent DNA damage, are hypothesized to mitigate these downstream toxic effects.
Experimental Protocols
Evaluating the efficacy and toxicity of novel anthracycline analogues involves a standardized workflow from in vitro screening to in vivo validation.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of anthracycline analogues on cancer cell lines.
Methodology:
-
Cell Plating: Seed cells (e.g., K562 wild-type and K562/ABCB1) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or acclimate overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[11]
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot viability against drug concentration and use a non-linear regression model to calculate the IC₅₀ value.
In Vivo Efficacy and Cardiotoxicity Models
Animal models are essential for evaluating the therapeutic index of new drug candidates.
Objective: To assess the anti-tumor efficacy and cardiotoxicity of this compound compared to traditional anthracyclines in a living system.
Methodology (Representative Mouse Model):
-
Animal Model: Use immunocompromised mice (e.g., NSG or athymic nude mice) for tumor xenograft studies or immunocompetent mice (e.g., C57BL/6) for cardiotoxicity studies.[12][13]
-
Tumor Implantation (Efficacy): Subcutaneously implant human cancer cells (e.g., K562) into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Protocol: Randomize mice into treatment groups (e.g., vehicle control, doxorubicin, this compound). Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) on a defined schedule (e.g., once weekly for 3-5 weeks).[14] Doses should be based on maximum tolerated dose (MTD) studies.
-
Efficacy Assessment: Monitor tumor volume (measured with calipers) and mouse body weight regularly throughout the study. The primary endpoint is often tumor growth inhibition.
-
Cardiotoxicity Assessment: In parallel or separate studies, monitor cardiac function at baseline and at the end of the study using non-invasive methods like echocardiography to measure parameters such as Left Ventricular Ejection Fraction (LVEF).[15]
Conclusion and Future Directions
This compound and related analogues represent a highly promising evolution in anthracycline chemotherapy. By isolating the histone eviction mechanism and discarding the DNA-damaging activity, these compounds have the potential to retain or even enhance anti-cancer efficacy while significantly reducing the risk of debilitating cardiotoxicity.[2][4] Their ability to overcome ABCB1-mediated drug resistance addresses another major clinical challenge.[2]
Future research should focus on comprehensive preclinical toxicity profiling, pharmacokinetic and pharmacodynamic studies, and ultimately, well-designed clinical trials to validate the safety and efficacy of these next-generation anthracyclines in human patients. The continued exploration of structure-activity relationships will further refine the design of even more potent and safer anti-cancer agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanisms of Anthracycline-Induced Cardiotoxicity: Is Mitochondrial Dysfunction the Answer? [frontiersin.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systemic and cardiac susceptibility of immune compromised mice to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 14. Anthracycline Cardiotoxicity Induces Progressive Changes in Myocardial Metabolism and Mitochondrial Quality Control: Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyl-idarubicin: A Technical Overview of a Novel Anthracycline Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-idarubicin is a synthetic derivative of idarubicin (B193468), an anthracycline antibiotic used in cancer chemotherapy. This document provides a comprehensive technical guide to the core physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for this compound. This analogue has garnered significant interest due to its distinct biological activity, particularly its ability to circumvent certain mechanisms of drug resistance.
Physicochemical Properties
This compound is structurally distinct from its parent compound, idarubicin, through the dimethylation of the amino group on the daunosamine (B1196630) sugar moiety. This modification significantly alters its biological properties.
| Property | Value | Source |
| Chemical Formula | C₂₈H₃₁NO₉ | Deduced from Idarubicin (C₂₆H₂₇NO₉) and N,N-dimethylation |
| Molecular Weight | 525.55 g/mol | Calculated from the chemical formula |
Synthesis
The synthesis of this compound is achieved through a multi-step process that involves the modification of the parent anthracycline. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in a single document, the general approach is described in the literature concerning the synthesis of a library of anthracycline analogues[1]. The synthesis is based on established methods of glycosylation and subsequent modification of the sugar moiety.
The general synthetic strategy involves:
-
Protection of reactive functional groups on the idarubicinone (B1213288) aglycone.
-
Synthesis of a protected daunosamine sugar with a dimethylated amino group.
-
Glycosylation of the protected idarubicinone with the modified sugar donor.
-
Deprotection to yield the final this compound product.
Researchers seeking to synthesize this compound should refer to the methodologies described in the works of Wander et al. and Overkleeft et al., which detail the synthesis of analogous N,N-dimethylated anthracyclines[1].
Mechanism of Action: A Focus on Histone Eviction
A key distinguishing feature of this compound is its primary mechanism of action, which diverges from that of idarubicin and other clinically used anthracyclines like doxorubicin. While idarubicin induces cell death through both the generation of DNA double-strand breaks and chromatin damage via histone eviction, this compound is a potent inducer of histone eviction but does not cause DNA double-strand breaks[2].
This selective activity is significant because the DNA damage caused by traditional anthracyclines is linked to severe side effects, including cardiotoxicity. By uncoupling histone eviction from DNA damage, this compound presents a potentially safer therapeutic profile.
The proposed signaling pathway for this compound-induced cytotoxicity is initiated by its intercalation into DNA, leading to the eviction of histone proteins from chromatin. This disruption of chromatin architecture interferes with essential cellular processes like transcription and replication, ultimately leading to apoptosis.
Signaling Pathway of this compound
Experimental Protocols
Cytotoxicity Assay in K562 Cells
The cytotoxic activity of this compound has been evaluated in human myelogenous leukemia K562 cells[2]. A common method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in K562 cells.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed K562 cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay Workflow
Histone Eviction Assay
The histone eviction activity of this compound can be visualized and quantified using live-cell imaging of cells expressing fluorescently tagged histones, such as H2A-GFP.
Objective: To qualitatively and quantitatively assess the eviction of histones from chromatin upon treatment with this compound.
Materials:
-
Cells stably expressing a fluorescently tagged histone (e.g., U2OS-H2A-GFP).
-
Culture medium appropriate for the cell line.
-
This compound stock solution (in DMSO).
-
Confocal microscope equipped with a live-cell imaging chamber.
Procedure:
-
Cell Culture: Plate U2OS-H2A-GFP cells on glass-bottom dishes suitable for live-cell imaging. Allow the cells to adhere and grow to an appropriate confluency.
-
Microscopy Setup: Place the dish on the stage of a confocal microscope equipped with a 37°C and 5% CO₂ environmental chamber.
-
Image Acquisition: a. Select a field of view with healthy, fluorescent cells. b. Acquire baseline images of the cells before adding the compound.
-
Compound Addition: Carefully add this compound to the culture medium in the dish to achieve the desired final concentration.
-
Time-Lapse Imaging: Acquire time-lapse images of the cells at regular intervals (e.g., every 5-10 minutes) for a duration of several hours.
-
Data Analysis: a. Analyze the fluorescence intensity within the nucleus over time. A decrease in the structured nuclear fluorescence and an increase in diffuse nucleoplasmic fluorescence are indicative of histone eviction. b. Quantify the change in fluorescence intensity in specific regions of interest within the nucleus.
Conclusion
This compound is a promising anthracycline analogue with a distinct mechanism of action that separates histone eviction from the induction of DNA double-strand breaks. This property may translate to a more favorable safety profile compared to clinically used anthracyclines. The experimental protocols provided herein offer a foundation for researchers to investigate the cytotoxic and mechanistic properties of this compound further. Future studies are warranted to fully elucidate its therapeutic potential and to develop detailed synthetic methodologies.
References
- 1. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Key Differences Between Idarubicin and N,N-Dimethyl-idarubicin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key differences between the anthracycline chemotherapeutic agent idarubicin (B193468) and its derivative, N,N-Dimethyl-idarubicin. The document details their distinct mechanisms of action, comparative cytotoxicity, and the structural modifications that underpin these differences. Experimental protocols and pathway visualizations are included to support further research and development in this area.
Core Structural and Mechanistic Differences
Idarubicin, a potent anthracycline, exerts its anticancer effects through a dual mechanism: DNA intercalation and topoisomerase II (Topo II) poisoning, which leads to DNA double-strand breaks (DSBs), and the induction of chromatin damage via histone eviction.[1][2] In contrast, the addition of two methyl groups to the amine on the daunosamine (B1196630) sugar moiety, creating this compound, fundamentally alters its primary mechanism of action. This structural modification shifts the compound's activity almost exclusively towards histone eviction, while significantly diminishing its capacity to induce DNA damage.[2][3]
This mechanistic divergence is a critical differentiator. While idarubicin's DNA-damaging activity is a cornerstone of its potent cytotoxicity, it is also linked to significant side effects, including cardiotoxicity.[1] this compound, by primarily inducing chromatin damage through histone eviction, presents a promising avenue for developing anthracycline analogues with potentially reduced toxicity profiles while retaining potent anticancer activity.[2][3]
Comparative Cytotoxicity
The cytotoxic profiles of idarubicin and this compound have been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Idarubicin IC50 (nM) | This compound IC50 (nM) | Reference(s) |
| K562 (wildtype) | Chronic Myeloid Leukemia | 4.7 ± 1.3 | Not explicitly stated, but less potent than Idarubicin in wildtype cells. | [4] |
| K562 (ABCB1-overexpressing) | Chronic Myeloid Leukemia | Not explicitly stated | Negligible fold change in IC50 compared to wildtype. | [3] |
| MCF-7 (monolayer) | Breast Cancer | 3.3 ± 0.4 ng/mL (~5.6 nM) | Not Available | [5] |
| MCF-7 (spheroids) | Breast Cancer | 7.9 ± 1.1 ng/mL (~13.4 nM) | Not Available | [5] |
| MOLM-14 | Acute Myeloid Leukemia | 2.6 ± 0.9 | Not Available | [6] |
| HL-60 | Acute Promyelocytic Leukemia | LC50 reported as sensitive | Not Available | [7] |
| U937 | Histiocytic Lymphoma | IC50 reported for combination studies | Not Available | [7] |
| SKM-1 | Acute Myeloid Leukemia | IC50 reported for combination studies | Not Available | [7] |
Note: The available data directly comparing the IC50 values of idarubicin and this compound is limited. Further head-to-head studies across a broader range of cancer cell lines are warranted to fully elucidate their comparative potency.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of idarubicin and this compound trigger different downstream cellular signaling pathways.
Idarubicin: DNA Damage Response Pathway
Idarubicin's induction of DNA double-strand breaks activates the canonical DNA Damage Response (DDR) pathway. This complex signaling cascade aims to arrest the cell cycle to allow for DNA repair, or to initiate apoptosis if the damage is irreparable.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for N,N-Dimethyl-idarubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-idarubicin is a novel anthracycline analogue that has demonstrated potent cytotoxic activity, particularly in doxorubicin-resistant cancer cell lines. Unlike its parent compound, idarubicin, which primarily acts through DNA intercalation and topoisomerase II inhibition, this compound exerts its anticancer effects mainly through a distinct mechanism: histone eviction. This unique mode of action allows it to bypass certain mechanisms of drug resistance, such as those mediated by the ABCB1 transporter. Furthermore, N,N-dimethylated anthracyclines have been shown to be less likely to cause DNA double-strand breaks, suggesting a potentially more favorable safety profile.
These application notes provide detailed in vitro experimental protocols for evaluating the cytotoxicity, pro-apoptotic activity, cell cycle effects, and mechanism of action of this compound.
Mechanism of Action: Histone Eviction
The primary mechanism of action of this compound is the eviction of histones from chromatin.[1] This process disrupts chromatin structure and function, ultimately leading to cell death. This is in contrast to traditional anthracyclines like doxorubicin (B1662922) and idarubicin, which are known to cause DNA double-strand breaks.[1] The N,N-dimethylation of the aminosugar moiety is a key structural feature that enhances this histone eviction capacity while reducing the propensity for DNA damage.[1] This distinct mechanism makes this compound a promising candidate for overcoming drug resistance in cancer therapy.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | This compound IC50 (nM) | Idarubicin IC50 (nM) | Doxorubicin IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 56 | 18 | 100 | [1] |
| K562/ABCB1 | Doxorubicin-Resistant CML | 58 | 1100 | >10000 | [1] |
| K562/ABCG2 | Doxorubicin-Resistant CML | 55 | 20 | 1500 | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study by van Gelder et al. (2024) and is suitable for determining the IC50 value of this compound in suspension cell lines like K562.[1]
Materials:
-
K562 human myelogenous leukemia cells (or other suitable cancer cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Cell Treatment: Add 100 µL of the drug dilutions to the respective wells. For the control wells, add medium with the same concentration of DMSO used in the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes a standard method for quantifying apoptosis using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining, followed by flow cytometry analysis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth. Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide staining.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Histone Eviction Analysis by Chromatin Fractionation and Western Blot
This protocol allows for the biochemical assessment of histone eviction from chromatin.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
Cytoplasmic extraction buffer
-
Nuclear extraction buffer
-
Chromatin-bound protein extraction buffer
-
Protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Histone H3, anti-Lamin B1, anti-alpha-Tubulin)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound at an effective concentration (e.g., 1-10 µM) for a short duration (e.g., 2-4 hours).
-
Cell Fractionation:
-
Harvest and wash the cells.
-
Perform sequential extractions with cytoplasmic, nuclear, and chromatin-bound protein extraction buffers, collecting the supernatant at each step.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Histone H3 (to detect histones in different fractions), Lamin B1 (nuclear marker), and alpha-Tubulin (cytoplasmic marker).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: An increase in the amount of Histone H3 in the cytoplasmic and/or nuclear soluble fractions, with a corresponding decrease in the chromatin-bound fraction, indicates histone eviction.
References
Application Notes and Protocols for Cell Viability Assay Using N,N-Dimethyl-idarubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-idarubicin is a promising anthracycline analogue that has demonstrated potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapeutics like doxorubicin (B1662922).[1][2][3] Its efficacy stems from a multi-faceted mechanism of action that leads to the induction of programmed cell death. These application notes provide a comprehensive guide to performing cell viability assays with this compound, including detailed protocols and data interpretation guidelines.
Mechanism of Action
The primary mechanism of action of this compound, like other anthracyclines, involves its interaction with cellular DNA and associated enzymes. Key aspects of its activity include:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into DNA, disrupting its replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, leading to DNA strand breaks.[1][2][3]
-
Histone Eviction: A significant aspect of the cytotoxicity of this compound and related analogues is their ability to induce histone eviction from chromatin.[2][3][4] This "chromatin damage" disrupts the epigenetic landscape and gene expression, contributing to cell death.[5][6]
-
Induction of Apoptosis: The cellular damage triggered by this compound activates intrinsic apoptotic pathways, leading to programmed cell death.
Signaling Pathway of this compound-Induced Cell Death
The cytotoxic effects of this compound converge on the activation of apoptotic signaling cascades. The following diagram illustrates the key events in this process.
Caption: this compound induced cell death pathway.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of this compound in the human myelogenous leukemia cell line K562 and its doxorubicin-resistant, ABCB1-overexpressing counterpart.
| Cell Line | Description | IC50 (nM)[2] |
| K562 | Wildtype | 19 |
| K562/ABCB1 | ABCB1-overexpressing (Doxorubicin-resistant) | 32 |
Experimental Protocols
A colorimetric cell viability assay, such as the MTT or WST-1 assay, is recommended for determining the cytotoxic effects of this compound. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing this compound cytotoxicity.
Detailed Protocol: MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[2]
-
-
Wash and Incubation:
-
After the 2-hour treatment, carefully aspirate the drug-containing medium.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of fresh complete culture medium to each well.
-
Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Blank Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50:
-
Plot the percentage viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
Conclusion
These application notes provide a framework for the successful implementation of cell viability assays to evaluate the cytotoxic properties of this compound. The provided protocols and background information are intended to assist researchers in obtaining reliable and reproducible data for their drug discovery and development efforts. Adherence to proper cell culture techniques and careful execution of the assay are crucial for accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dissolving N,N-Dimethyl-idarubicin in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the dissolution of N,N-Dimethyl-idarubicin in Dimethyl Sulfoxide (DMSO). The information is intended to guide researchers in preparing stock solutions for various in vitro and in vivo experimental applications.
Introduction
This compound is an anthracycline derivative investigated for its potent cytotoxic activity, particularly against drug-resistant cancer cell lines.[1][2][3] Like many anthracyclines, it is often supplied as a solid and requires dissolution in a suitable solvent for experimental use. DMSO is a common aprotic solvent capable of dissolving a wide range of organic molecules, making it a frequent choice for preparing stock solutions of non-aqueous compounds for biological assays.[4]
This document outlines the best practices for dissolving this compound in DMSO, including recommended concentrations, storage conditions, and handling procedures. While specific solubility data for this compound is not extensively published, this guide draws upon information for the parent compound, idarubicin, and general principles of laboratory practice.
Quantitative Data Summary
The solubility of this compound in DMSO has not been widely reported. However, data for the closely related compound, Idarubicin hydrochloride, provides a useful reference. The table below summarizes the reported solubility of Idarubicin HCl in DMSO from various sources. It is reasonable to expect this compound to have comparable, if not slightly different, solubility characteristics.
| Compound | Reported Solubility in DMSO | Molar Concentration (approx.) | Source(s) |
| Idarubicin Hydrochloride | >10 mM | >18.7 mM | [5] |
| Idarubicin Hydrochloride | ~10 mg/mL | ~18.7 mM | [6][7] |
| Idarubicin Hydrochloride | ≥26.7 mg/mL | ≥50 mM | [5][8] |
Note: The molecular weight of Idarubicin Hydrochloride is 533.95 g/mol . The molecular weight of this compound will differ and should be used for precise molarity calculations.
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general method for preparing a 10 mM stock solution. The final concentration can be adjusted based on experimental needs and the determined solubility of the specific batch of this compound.
-
Preparation: Work in a clean, designated area, such as a chemical fume hood, to minimize exposure and contamination. Ensure all glassware is clean and dry.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, you would add 1 mL of DMSO to the appropriate mass of this compound.
-
Dissolution:
-
Sterilization (Optional): If required for your application (e.g., cell culture), the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO. It is important to note that DMSO itself is bactericidal.[9]
-
Storage:
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Topoisomerase II inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. raybiotech.com [raybiotech.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for N,N-Dimethyl-idarubicin in K562 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-idarubicin is a derivative of the anthracycline antibiotic idarubicin (B193468), a potent topoisomerase II inhibitor used in the treatment of various leukemias. These application notes provide detailed protocols for determining the dosage and evaluating the cytotoxic and apoptotic effects of this compound on the K562 human chronic myelogenous leukemia cell line. The K562 cell line is a widely utilized model for studying the efficacy of anti-leukemia compounds.
Mechanism of Action
Idarubicin and its analogues exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1][2] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks. This DNA damage triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][2] The apoptotic pathway induced by idarubicin involves the activation of caspases, including the key executioner caspase-3.[1]
Dosage and Cytotoxicity
The effective dosage of this compound and its parent compound, idarubicin, in K562 cells has been determined through cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. The following tables summarize the reported IC50 values for idarubicin and this compound in K562 cells under various experimental conditions.
Table 1: IC50 Values of Idarubicin in K562 Cells
| Incubation Time | Assay Method | IC50 Value |
| 72 hours | Not specified | 3.3 µM |
| 5 days | XTT assay | Not specified |
Table 2: Cytotoxicity of this compound in K562 Cells
| Compound | IC50 in wildtype K562 cells (nM) |
| This compound | 32 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
Cell Culture
K562 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on K562 cells.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in K562 cells treated with this compound using flow cytometry.
Materials:
-
K562 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat K562 cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Caspase-3 Activation
This protocol is for detecting the activation of caspase-3 in K562 cells following treatment with this compound.
Materials:
-
K562 cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated K562 cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against β-actin to confirm equal protein loading.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in K562 cells.
Caption: Experimental workflow for assessing the effects of this compound on K562 cells.
Caption: Proposed apoptotic signaling pathway induced by this compound in K562 cells.
References
Application Notes and Protocols for N,N-Dimethyl-idarubicin in the Study of ABCB1-Overexpressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, with the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein or MDR1), being a primary mechanism. ABCB1 functions as an efflux pump, reducing the intracellular concentration of various anticancer drugs and thereby diminishing their efficacy. Anthracyclines, a potent class of chemotherapeutic agents, are known substrates for ABCB1.
N,N-Dimethyl-idarubicin is an anthracycline analog that has demonstrated remarkable efficacy in overcoming ABCB1-mediated resistance. Unlike its parent compounds, N,N-dimethylation renders it a poor substrate for the ABCB1 transporter.[1][2] This characteristic allows the compound to accumulate within resistant cells and exert its cytotoxic effects. The primary mechanism of action for this compound is not through DNA double-strand breaks, a common mechanism for many anthracyclines, but through histone eviction-mediated chromatin damage.[1][3] This distinct mechanism, combined with its ability to evade ABCB1 efflux, makes this compound a valuable tool for studying and potentially treating multidrug-resistant cancers.[4]
These application notes provide a comprehensive guide for utilizing this compound to study ABCB1-overexpressing cells, including detailed protocols for assessing its cytotoxicity, cellular uptake, and mechanism of action.
Data Presentation
Table 1: Comparative Cytotoxicity of Anthracyclines in Wild-Type and ABCB1-Overexpressing K562 Cells
| Compound | Cell Line | IC₅₀ (nM) | Fold Change in IC₅₀ (ABCB1/Wild-Type) | Citation |
| Idarubicin | K562 Wild-Type | Superior to this compound | - | [1] |
| K562 ABCB1-Overexpressing | - | Significant | [1] | |
| This compound | K562 Wild-Type | - | - | [1] |
| K562 ABCB1-Overexpressing | 32 nM | Negligible | [1] | |
| Doxorubicin (B1662922) | K562 Wild-Type | - | - | [1] |
| K562 ABCB1-Overexpressing | - | Significant | [1] |
Note: Specific IC₅₀ values for all compounds in the wild-type line were not detailed in the primary source, but the relative cytotoxicity and resistance fold change were highlighted.
Table 2: Cellular Accumulation of Anthracyclines
| Compound | Cell Type | Relative Intracellular Fluorescence | Subcellular Localization | Citation |
| Doxorubicin | Wild-Type | High | Cytoplasm & Nucleus | [1][5] |
| ABCB1-Overexpressing | Significantly Reduced | Reduced Nuclear Accumulation | [1][5] | |
| Idarubicin | Wild-Type | High | Cytoplasm & Nucleus | [1][5] |
| ABCB1-Overexpressing | Comparable to Wild-Type | Comparable Nuclear Accumulation | [1][5] | |
| This compound | Wild-Type | High | Cytoplasm & Nucleus | [1][5] |
| ABCB1-Overexpressing | Comparable to Wild-Type | Superior Nuclear Accumulation | [1][5] |
Mandatory Visualizations
References
- 1. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Uptake and Localization of N,N-Dimethyl-idarubicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for studying the intracellular uptake and localization of N,N-Dimethyl-idarubicin, a promising anthracycline analogue with potent cytotoxic effects, particularly in doxorubicin-resistant cancer cells.
Introduction
This compound is an anthracycline derivative that has demonstrated significant efficacy against cancer cells, including those overexpressing the ABCB1 transporter, a common mechanism of multidrug resistance.[1][2][3][4] Unlike traditional anthracyclines such as doxorubicin, which induce both DNA damage and histone eviction, this compound primarily acts through histone eviction from chromatin.[1][2][3] This distinct mechanism of action is associated with reduced cardiotoxicity, a major dose-limiting side effect of conventional anthracyclines.[5] Understanding the intracellular trafficking and localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic application.
Data Presentation
Cytotoxicity of this compound
The cytotoxic activity of this compound was assessed in human myelogenous leukemia K562 cells and its doxorubicin-resistant, ABCB1-overexpressing counterpart. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Compound | IC50 (nM) | Fold Change (IC50 ABCB1 / IC50 Wildtype) |
| K562 Wildtype | Doxorubicin | 25 | 112 |
| K562 ABCB1-overexpressing | Doxorubicin | 2800 | |
| K562 Wildtype | This compound | 40 | 1.1 |
| K562 ABCB1-overexpressing | This compound | 44 |
Data extracted from "Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells".[1][6]
Intracellular Uptake of this compound
The intracellular accumulation of this compound was quantified using flow cytometry by measuring the mean fluorescent intensity (MFI) of the compound within the cells after 1 and 4 hours of treatment.
| Cell Line | Treatment Time (hours) | Mean Fluorescent Intensity (MFI) |
| K562 Wildtype | 1 | ~15000 |
| K562 ABCB1-overexpressing | 1 | ~15000 |
| K562 Wildtype | 4 | ~20000 |
| K562 ABCB1-overexpressing | 4 | ~20000 |
Data estimated from graphical representations in "Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells".[1]
Subcellular Localization of this compound
The subcellular distribution of this compound was determined by subcellular fractionation followed by fluorescence measurement in the nuclear and cytoplasmic fractions.
| Cell Line | Fraction | Mean Fluorescent Intensity (MFI) |
| K562 Wildtype | Cytoplasmic | ~5000 |
| K562 Wildtype | Nuclear | ~25000 |
| K562 ABCB1-overexpressing | Cytoplasmic | ~5000 |
| K562 ABCB1-overexpressing | Nuclear | ~25000 |
Data estimated from graphical representations in "Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells".[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound.
Materials:
-
K562 wildtype and K562 ABCB1-overexpressing cells
-
RPMI-1640 medium with 8% FCS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of this compound for 2 hours.
-
Wash the cells with PBS to remove the compound.
-
Add fresh medium and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Intracellular Uptake Assay (Flow Cytometry)
This protocol quantifies the intracellular accumulation of this compound.
Materials:
-
K562 wildtype and K562 ABCB1-overexpressing cells
-
RPMI-1640 medium with 8% FCS
-
This compound (10 µM)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for live/dead staining
-
Flow cytometer
Protocol:
-
Treat cells with 10 µM this compound for the desired time points (e.g., 1 and 4 hours).
-
Wash the cells with PBS.
-
Fix the cells with PFA.
-
Perform live/dead staining with DAPI.
-
Analyze the samples using a flow cytometer with a 561-nm laser and a 610/20-nm detector.[2][7]
-
Quantify the mean fluorescent intensity (MFI) of the intracellular drug using appropriate software.[2][7]
Subcellular Localization Assay (Subcellular Fractionation and Fluorescence Measurement)
This protocol determines the distribution of this compound between the nucleus and cytoplasm.
Materials:
-
K562 wildtype and K562 ABCB1-overexpressing cells
-
This compound (10 µM)
-
Subcellular fractionation kit
-
Fluorescence microplate reader
Protocol:
-
Treat cells with 10 µM this compound.
-
Harvest the cells and perform subcellular fractionation according to the kit manufacturer's instructions to separate the nuclear and cytoplasmic fractions.
-
Measure the fluorescence of each fraction using a fluorescence microplate reader.
-
Normalize the fluorescence intensity to the protein concentration of each fraction.
Visualizations
Caption: Workflow for analyzing this compound.
Caption: this compound signaling pathway.
References
- 1. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyl-idarubicin stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-idarubicin is a derivative of the anthracycline antibiotic idarubicin (B193468). Anthracyclines are a class of potent antineoplastic agents widely used in cancer chemotherapy. They primarily exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and ultimately cell death.[1][2][3][4] this compound has shown particular promise in overcoming multidrug resistance in cancer cells, specifically those overexpressing the ABCB1 transporter.[5][6] This enhanced efficacy is attributed to a mechanism that may favor histone eviction over the induction of DNA double-strand breaks.[5][6]
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, along with a summary of its mechanism of action for use in a research setting.
Data Presentation
Table 1: Solubility of Idarubicin Hydrochloride*
| Solvent | Approximate Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | >10 mg/mL | [7][8] |
| Dimethylformamide (DMF) | ~10 mg/mL | [7] |
| Water | Sparingly soluble | [7][9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Table 2: Storage and Stability of Idarubicin Hydrochloride*
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [7] |
| Stock Solution in DMSO | -20°C | Several months | [8] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | [7] |
Note: This data is for the parent compound, idarubicin hydrochloride. It is recommended to follow similar storage conditions for this compound. For optimal stability, it is advisable to prepare fresh dilutions from the frozen stock solution for each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Safety Precautions:
This compound is a potent cytotoxic agent and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight similar to idarubicin hydrochloride, ~534 g/mol ), weigh out 5.34 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately. Do not add the aqueous medium to the DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
-
Application: Add the freshly prepared working solutions to your cell cultures.
-
Storage: Aqueous working solutions are not recommended for long-term storage. Prepare fresh dilutions for each experiment.[7]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action.
Experimental Workflow
References
- 1. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Idarubicin - Wikipedia [en.wikipedia.org]
- 4. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. drugfuture.com [drugfuture.com]
Application Notes and Protocols for In Vivo Administration of N,N-Dimethyl-idarubicin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-idarubicin (DM-IDA) is a promising synthetic analogue of the anthracycline antibiotic idarubicin (B193468). It is distinguished by its primary mechanism of action, which involves histone eviction from chromatin rather than the induction of DNA double-strand breaks, a mechanism common to parent compounds like doxorubicin (B1662922) and idarubicin.[1] This difference in mechanism is associated with a potentially improved safety profile, including reduced cardiotoxicity.[1][2] Furthermore, DM-IDA has demonstrated significant efficacy in overcoming multidrug resistance in cancer cells, particularly those overexpressing the ABCB1 transporter.[1][2]
These characteristics position this compound as a compelling candidate for preclinical in vivo evaluation. While specific in vivo studies on DM-IDA are not yet widely published, this document provides a detailed guide for its administration in mouse models based on established protocols for idarubicin and other anthracyclines, alongside the available in vitro data for DM-IDA.
Mechanism of Action: Histone Eviction
Unlike traditional anthracyclines that primarily cause DNA damage, this compound's main cytotoxic effect is through histone eviction. This process disrupts chromatin structure, leading to cell death. This distinct mechanism is believed to contribute to its activity against drug-resistant tumors and its potentially lower toxicity.
Caption: Mechanism of this compound leading to apoptosis.
Experimental Protocols
The following protocols are adapted from in vivo studies of idarubicin and other anthracyclines and can serve as a starting point for the evaluation of this compound in mouse models.
Murine Xenograft Tumor Model Protocol
This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to assess the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., a leukemia or solid tumor line, potentially one with known drug resistance)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle solution (e.g., sterile saline or 5% dextrose)
-
Matrigel (optional, for solid tumor models)
-
Cell culture medium
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Cell Preparation: On the day of inoculation, harvest cells and resuspend them in sterile, serum-free medium or PBS. For solid tumors, cells may be mixed with Matrigel.
-
Tumor Inoculation:
-
Leukemia Models: Intravenously inject 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of suspension into the tail vein of each mouse.
-
Solid Tumor Models: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
For solid tumors, begin caliper measurements when tumors become palpable (e.g., 50-100 mm³).
-
For leukemia models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis).
-
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Drug Administration: Once tumors are established (or a set time after leukemia cell injection), begin treatment.
-
Route of Administration: Intravenous (tail vein) or intraperitoneal injection are common for anthracyclines.
-
Dosage and Schedule: Based on studies with idarubicin, a starting dose could be in the range of 0.5-2.0 mg/kg, administered every other day or twice a week. Dose-ranging studies are crucial to determine the maximum tolerated dose (MTD).
-
-
Efficacy Assessment:
-
Tumor Volume: For solid tumors, measure tumor dimensions with calipers 2-3 times per week and calculate volume (e.g., Volume = 0.5 x Length x Width²).
-
Survival: Monitor mice for survival.
-
Body Weight: Record body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size, exhibit significant ulceration, or when mice show signs of severe morbidity.
Caption: General experimental workflow for in vivo efficacy studies.
Pharmacokinetic Study Protocol
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy mice (e.g., CD-1 or C57BL/6)
-
This compound
-
Vehicle solution
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration: Administer a single dose of this compound to mice via the intended clinical route (e.g., intravenous bolus).
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) after administration, collect blood samples from a small cohort of mice at each time point (serial sampling from the same animal is also possible with appropriate techniques).
-
Plasma Preparation: Immediately process the blood to separate plasma by centrifugation.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its potential metabolites in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) | Mean Survival (Days) |
| Vehicle Control | - | q2d x 5 | +500 | - | 20 |
| Idarubicin | 1.0 | q2d x 5 | +200 | 60 | 30 |
| DM-IDA | 1.0 | q2d x 5 | +100 | 80 | 40 |
| DM-IDA | 2.0 | q2d x 5 | +50 | 90 | 50 |
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | T½ (hours) | AUC (ng·h/mL) | Clearance (mL/h/kg) | Vd (L/kg) |
| DM-IDA | 1.0 | 500 | 4.5 | 1500 | 0.67 | 3.0 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This compound represents a novel anthracycline with a distinct mechanism of action and the potential to overcome drug resistance. The protocols and data presentation formats provided here offer a framework for its in vivo evaluation in mouse models. Researchers should perform initial dose-finding and toxicity studies to establish a safe and effective dose range for this compound before proceeding with large-scale efficacy studies. Careful experimental design and detailed data collection will be critical in elucidating the full preclinical potential of this promising anti-cancer agent.
References
Flow Cytometry Analysis of Cells Treated with N,N-Dimethyl-idarubicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-idarubicin is a promising anthracycline analogue demonstrating potent cytotoxic effects, particularly in doxorubicin-resistant cancer cells. Unlike its parent compound, idarubicin (B193468), which primarily induces DNA damage, this compound's mechanism of action is centered on histone eviction-mediated cytotoxicity. This unique characteristic necessitates precise analytical methods to elucidate its cellular effects. Flow cytometry is an indispensable tool for the single-cell analysis of key cellular processes, offering quantitative insights into the efficacy and mechanism of novel therapeutic compounds.
This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on apoptosis, cell cycle progression, and DNA damage.
Data Presentation
The following tables summarize quantitative data from studies on idarubicin, the parent compound of this compound, to provide a comparative context for its cytotoxic effects.
Table 1: Dose-Dependent Induction of Apoptosis by Idarubicin in NB-4 Cells
| Idarubicin Concentration (µM) | Percentage of Apoptotic Cells (%) | Percentage of Necrotic Cells (%) |
| 0 (Control) | 5.2 | 2.1 |
| 1 | 25.4 | 5.8 |
| 5 | 60.3 | 10.2 |
| 7.5 | 45.1 | 42.3 |
Data adapted from a study on the effects of a similar compound on NB-4 human leukemia cells, where a dose-dependent increase in apoptosis is observed up to a certain concentration, after which necrosis becomes more prominent.[1]
Table 2: Time-Dependent Viability of HL-60 Cells Treated with Idarubicin
| Treatment Profile | Incubation Time | Cell Viability (%) |
| Profile 1 (50 ng/ml) | 2 hours | 56.88 |
| Profile 2 (4.25 ng/ml) | 24 hours | 83.00 |
This table illustrates the impact of different exposure profiles of idarubicin on the viability of HL-60 human promyelocytic leukemia cells after a total incubation time of 48 hours.[2]
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
Procedure:
-
Induce apoptosis in your target cell line by treating with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
RNase A (e.g., 100 µg/mL)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
Procedure:
-
Treat cells with this compound and harvest as described in the apoptosis protocol.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells for at least 30 minutes on ice.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Interpretation:
-
The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
A histogram of PI fluorescence will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Analysis by γH2AX Staining
Phosphorylation of the histone variant H2AX (γH2AX) is an early marker of DNA double-strand breaks.
Materials:
-
Primary antibody: anti-phospho-histone H2AX (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-species IgG
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
Procedure:
-
Treat cells with this compound and harvest.
-
Fix the cells in fixation buffer for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes on ice.
-
Block the cells with blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
Data Interpretation:
-
An increase in the mean fluorescence intensity of the γH2AX signal indicates an increase in DNA double-strand breaks.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway of this compound.
References
Troubleshooting & Optimization
N,N-Dimethyl-idarubicin solubility and stability issues
This technical support center provides guidance on the solubility and stability of N,N-Dimethyl-idarubicin for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the solubility and stability of this compound are limited in publicly available literature. The quantitative data and handling recommendations provided below are primarily based on studies of its parent compound, idarubicin (B193468). These should serve as a starting point for your experiments, and in-house validation is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on information for the parent compound idarubicin and related anthracyclines, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] For this compound-trisaccharide, it is suggested that it may dissolve in DMSO, and if not, other solvents like water, ethanol, or Dimethylformamide (DMF) could be tested.[2]
Q2: What is the expected solubility of this compound?
Table 1: Solubility of Idarubicin Hydrochloride
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Sparingly soluble |[3] |
Q3: How should I prepare aqueous solutions of this compound for cell-based assays?
A3: Due to the low aqueous solubility of anthracyclines, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock can then be serially diluted with your aqueous buffer or cell culture medium to the final desired concentration.[1] It is crucial to ensure the final concentration of DMSO in your experiment is low enough to not affect the cells (typically <0.5%).
Q4: What are the recommended storage conditions for this compound?
A4: As a solid, this compound should be stored at -20°C for long-term stability (years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Aqueous solutions are not recommended for storage for more than one day.[1]
Table 2: Stability and Storage of Anthracyclines
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years | [2] |
| Solid Powder | 4°C | ~2 years | [2] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [2] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [2] |
| Diluted Aqueous Solution | 2°C–8°C (light protected) | Up to 28 days (for Idarubicin) |[4] |
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in the color of the solution or the formation of precipitates. Forced degradation studies on idarubicin show it is unstable under acidic and alkaline hydrolysis, as well as oxidation at room temperature.[5][6] Degradation can lead to the formation of products such as desacetylidarubicin and deglucosaminylidarubicin.[5][6]
Q6: What safety precautions should be taken when handling this compound?
A6: this compound, like other anthracyclines, should be handled as a potent cytotoxic and hazardous compound. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8] All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood or a biological safety cabinet.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume. Compound has low solubility at room temperature. | Ensure you are using the correct solvent-to-compound ratio. Gently warm the solution (e.g., to 37°C) for a short period. Use sonication to aid dissolution. |
| Precipitate forms upon dilution into aqueous buffer/media. | The aqueous solubility limit has been exceeded. | Ensure the final concentration is within the aqueous solubility limits. Prepare intermediate dilutions in your buffer/media. Ensure the DMSO stock solution is fully dissolved before dilution. |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions. | Prepare fresh working solutions for each experiment from a properly stored stock aliquot. Avoid storing diluted aqueous solutions. Store stock solutions in small, single-use aliquots. |
| The color of the stock solution has changed. | Chemical degradation of the compound. | Discard the solution and prepare a fresh one from the solid compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (Molar Mass to be confirmed for the specific salt form, e.g., ~767.82 g/mol for the trisaccharide[2]), the calculation would be:
-
Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Concentration (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Media
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 100 µM) by diluting the 10 mM stock 1:100 in cell culture medium.
-
Final Dilution: Further dilute the intermediate solution (or the stock solution) into the final volume of cell culture medium to achieve the desired final concentration of 100 nM. Ensure the final DMSO concentration is below the tolerance level for your cell line (e.g., <0.1%).
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store aqueous working solutions.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's proposed mechanism in resistant cells.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound-trisaccharide | Topoisomerase | 3033865-28-7 | Invivochem [invivochem.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Optimizing N,N-Dimethyl-idarubicin Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N,N-Dimethyl-idarubicin in cytotoxicity assays. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, an analog of the anthracycline idarubicin, exerts its cytotoxic effects primarily through two established mechanisms.[1][2] It intercalates into DNA, distorting the double helix structure, and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[1][3][4] This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2] Additionally, like other anthracyclines, it can generate reactive oxygen species (ROS) and induce histone eviction from chromatin, contributing to its overall cytotoxicity.[1][4]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published data, a broad concentration range from low nanomolar (nM) to micromolar (µM) is recommended to determine the IC50 value for your specific cell line. A good starting point for a dose-response curve could be a serial dilution from 1 µM down to 1 nM. For instance, one study reported an IC50 of 19 nM in wildtype K562 cells.[1] It is crucial to perform a preliminary experiment to identify the optimal concentration range for your experimental conditions.
Q3: What is the appropriate solvent for dissolving this compound and what is the recommended storage condition?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[5][6] For cytotoxicity assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in the cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[7] Stock solutions of this compound in DMSO should be stored at -20°C for long-term stability.[5]
Q4: How does N,N-dimethylation affect the activity of idarubicin?
A4: N,N-dimethylation can enhance the cytotoxic efficacy of idarubicin, particularly in drug-resistant cell lines. Studies have shown that N,N-dimethylated anthracyclines can be poorer substrates for drug efflux pumps like P-glycoprotein (ABCB1), leading to higher intracellular accumulation and increased potency against resistant cancer cells.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when performing cytotoxicity assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | 1. Suboptimal Concentration Range: The concentrations tested may be too low to induce a cytotoxic effect. 2. Drug Inactivity: Improper storage or handling may have degraded the compound. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to anthracyclines. | 1. Expand Concentration Range: Test a wider range of concentrations, including higher doses (e.g., up to 10 µM). 2. Verify Compound Integrity: Use a fresh stock of this compound and ensure proper storage conditions (-20°C, protected from light). 3. Use a Sensitive Cell Line: As a positive control, test the compound on a cell line known to be sensitive to anthracyclines. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dilution or addition of the compound. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during seeding. 2. Calibrate Pipettes: Ensure pipettes are properly calibrated and use consistent technique. 3. Minimize Edge Effects: Avoid using the outermost wells of the assay plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of the compound in culture medium | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the final culture medium. 2. High Final DMSO Concentration: A high percentage of DMSO can cause the compound to precipitate when diluted in an aqueous medium. | 1. Check Solubility Limit: Visually inspect the wells for any precipitate under a microscope. If precipitation is observed, lower the maximum concentration tested. 2. Reduce Final DMSO Concentration: Ensure the final DMSO concentration in the wells is non-toxic and does not exceed 0.5%. Prepare intermediate dilutions in culture medium if necessary. |
| Bell-shaped dose-response curve | 1. Compound Aggregation: At high concentrations, the compound may form aggregates, reducing its effective concentration.[7] 2. Assay Interference: At high concentrations, the compound may interfere with the assay chemistry (e.g., direct reduction of MTT reagent).[8] | 1. Lower the Maximum Concentration: Test a lower range of concentrations to see if the bell shape resolves. 2. Run an Assay Control: Include control wells with the compound and assay reagent but without cells to check for direct chemical interference.[8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to obtain working concentrations that are 2x the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the same final concentration of DMSO as the treated wells). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT stock solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Quantitative Data
The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Description | IC50 (nM) | Reference |
| K562 | Wildtype | 19 | [1] |
| K562/ABCB1 | ABCB1-overexpressing | 32 | [1] |
| K562/ABCG2 | ABCG2-overexpressing | 19 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway
Caption: Signaling pathway of this compound cytotoxicity.
References
- 1. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Type IIB DNA topoisomerase is downregulated by trastuzumab and doxorubicin to synergize cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol [protocols.io]
N,N-Dimethyl-idarubicin experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N,N-Dimethyl-idarubicin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, an analogue of the anthracycline idarubicin (B193468), exerts its cytotoxic effects primarily through two mechanisms: DNA intercalation and histone eviction.[1][2] Unlike many other anthracyclines, its N,N-dimethylation appears to enhance its histone eviction capacity, which is a strong predictor of its cytotoxicity.[1][2] It also acts as a topoisomerase II inhibitor, leading to DNA double-strand breaks and ultimately apoptosis.[3][4]
Q2: How does this compound overcome multidrug resistance?
A key advantage of this compound is its ability to circumvent drug resistance mediated by ABC transporters like P-glycoprotein (ABCB1).[1][2][5] The N,N-dimethylation makes it a poor substrate for these efflux pumps, leading to higher intracellular and, crucially, nuclear concentrations of the drug in resistant cells compared to its non-dimethylated counterparts.[1][2]
Q3: What are the recommended storage and handling procedures for this compound?
Q4: In which solvents is this compound soluble?
Based on the solubility information for idarubicin hydrochloride, this compound is expected to be soluble in organic solvents like DMSO and dimethylformamide (DMF).[6] It is sparingly soluble in aqueous buffers.[6] To achieve a working concentration in aqueous media, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[6]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity (IC50) values between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Precisely control the number of cells seeded per well. Use a reliable cell counting method (e.g., automated cell counter) and ensure even cell distribution. |
| Drug Degradation | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound from light. |
| Assay Interference | The inherent fluorescence of anthracyclines can interfere with certain viability assays. If using a fluorescence-based assay, run proper controls (compound alone, cells alone) to check for interference. Consider using a non-fluorescent endpoint assay like the CellTiter-Glo® Luminescent Cell Viability Assay.[8] |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation time for drug treatment. |
Problem 2: Low intracellular fluorescence signal in microscopy or flow cytometry.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration or Incubation Time | Perform a time-course and dose-response experiment to determine the optimal conditions for achieving a detectable intracellular signal without causing excessive immediate cell death. |
| Drug Efflux (in certain cell lines) | While this compound is less susceptible to efflux, some cell lines may still exhibit transport. Co-incubation with an ABC transporter inhibitor like verapamil (B1683045) or tariquidar (B1662512) can help determine if efflux is a contributing factor.[1] |
| Photobleaching | Minimize exposure of the fluorescent compound to light during all experimental steps, including incubation and imaging. Use appropriate filters and neutral density filters on the microscope. |
| Incorrect Instrument Settings | Optimize the excitation and emission settings on the flow cytometer or microscope for the specific fluorescence spectrum of this compound. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (nM) | Fold Change in IC50 (ABCB1/wildtype) |
| This compound (11) | K562 wildtype | - | - |
| K562 ABCB1-overexpressing | - | Negligible | |
| Idarubicin (5) | K562 wildtype | - | - |
| K562 ABCB1-overexpressing | - | Nearly equally toxic | |
| This compound-trisaccharide (26) | K562 wildtype | 19 | - |
| K562 ABCB1-overexpressing | 32 | - | |
| K562 ABCG2-overexpressing | 19 | - |
Note: Specific IC50 values for this compound in wildtype K526 cells were not explicitly stated in the provided search results, but it was noted that the fold change in IC50 for the ABCB1-overexpressing line was negligible compared to the wildtype.[2] Idarubicin was also found to be nearly equally toxic to both cell lines.[2]
Experimental Protocols
1. In Vitro Cytotoxicity Assay
This protocol is adapted from methodologies used for evaluating anthracycline cytotoxicity.[1][2][8]
-
Cell Seeding: Seed cells (e.g., K562 wildtype and ABCB1-overexpressing) into 96-well plates at a predetermined optimal density (e.g., 2000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is advisable to prepare fresh dilutions for each experiment from a concentrated stock in DMSO.
-
Drug Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
2. Subcellular Fractionation for Drug Localization
This protocol allows for the quantification of this compound in different cellular compartments.[1][2]
-
Cell Treatment: Treat cells in suspension or adherent plates with this compound at the desired concentration and for the specified time.
-
Cell Lysis and Fractionation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer.
-
Separate the cytoplasmic and nuclear fractions by centrifugation.
-
-
Fluorescence Measurement: Measure the fluorescence of this compound in the cytoplasmic and nuclear fractions using a plate reader with appropriate excitation and emission wavelengths.
-
Data Normalization: Normalize the fluorescence readings to the protein concentration of each fraction to account for differences in sample volume.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. globalrph.com [globalrph.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability of a high-concentrated aqueous solution of idarubicin stored in a polypropylene syringe for transarterial chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethyl-idarubicin IC50 calculation in resistant cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with N,N-Dimethyl-idarubicin, particularly in the context of calculating its IC50 value in resistant cell lines.
Troubleshooting Guide
Issue: High IC50 value or no significant cytotoxicity observed in known sensitive cell lines.
| Possible Cause | Troubleshooting Steps |
| Drug Inactivity | 1. Verify Drug Integrity: Confirm the proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light).2. Fresh Dilutions: Prepare fresh serial dilutions from the stock solution for each experiment.3. Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent control. |
| Cell Health and Seeding | 1. Cell Viability: Check the viability of the cells before seeding using a method like Trypan Blue exclusion. Viability should be >95%.2. Optimal Seeding Density: Ensure an optimal cell seeding density that allows for logarithmic growth during the drug incubation period. Both too low and too high cell numbers can affect results.3. Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can alter cellular response to drugs. |
| Assay-related Issues | 1. Assay Choice: Confirm that the chosen viability assay (e.g., MTS, MTT, CellTiter-Glo) is compatible with the cell line and drug. Some compounds can interfere with the assay chemistry.2. Incubation Time: Optimize the drug incubation time. A 72-hour incubation is common, but this can vary depending on the cell line's doubling time.3. Reagent Preparation: Ensure all assay reagents are prepared correctly and are not expired. |
Issue: Inconsistent IC50 values between replicate experiments in resistant cell lines.
| Possible Cause | Troubleshooting Steps |
| Variable Resistance Levels | 1. Stable Expression: If using a transfected cell line, ensure the stable expression of the resistance-conferring protein (e.g., ABCB1) through antibiotic selection and periodic verification (e.g., Western blot, qPCR).2. Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter resistance levels. |
| Experimental Variability | 1. Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in drug dilution and addition.2. Edge Effects: To avoid "edge effects" in microplates, consider not using the outermost wells or filling them with sterile PBS. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be more potent in resistant cell lines compared to other anthracyclines like doxorubicin (B1662922)?
A1: Resistance to many anthracyclines, such as doxorubicin, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). These transporters act as efflux pumps, actively removing the drug from the cell and preventing it from reaching its intracellular target. N,N-dimethylation of idarubicin (B193468) appears to make the compound a poor substrate for these ABC transporters.[1] Consequently, this compound can accumulate in resistant cells to a greater extent than its non-methylated counterparts, leading to enhanced cytotoxicity.
Q2: My IC50 value for this compound in an ABCB1-overexpressing cell line is still higher than in the parental (wildtype) cell line. What does this mean?
A2: While this compound shows a significantly lower fold-change in resistance compared to drugs like doxorubicin, a small increase in IC50 in resistant cells can still occur.[1][2] This could be due to several factors:
-
Residual Substrate Activity: It might still be a very weak substrate for ABCB1.
-
Off-target Resistance Mechanisms: The resistant cell line may have other resistance mechanisms in addition to ABCB1 overexpression.
-
Experimental Variation: Minor experimental inconsistencies can lead to small shifts in IC50 values.
A negligible or low fold change in IC50 between the wildtype and resistant cell line is the key indicator of its efficacy in overcoming ABCB1-mediated resistance.[1][2]
Q3: What is a typical fold-change in IC50 for idarubicin and this compound in an ABCB1-mediated resistant cell line?
A3: In studies using the K562 human leukemia cell line and its doxorubicin-resistant, ABCB1-overexpressing counterpart, idarubicin itself shows a relatively low fold-change in resistance (around 1.8-fold).[3] this compound demonstrates a negligible fold-change in IC50 between the wildtype and ABCB1-overexpressing cells, indicating it is largely unaffected by this resistance mechanism.[1][2] In contrast, doxorubicin can show a much higher fold-change (e.g., 12.3-fold) in similarly resistant cells.[3]
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50) of relevant anthracyclines in wildtype (K562) and doxorubicin-resistant (K562/ABCB1) human leukemia cell lines.
| Compound | Cell Line | IC50 (nM) | Fold Change (Resistant/Wildtype) |
| Idarubicin | K562 (Wildtype) | Data not available in provided search results | 1.8[3] |
| NIH-3T3 (Parental) | Data not available in provided search results | ||
| NIH-MDR1-G185 (Resistant) | Data not available in provided search results | ||
| This compound | K562 (Wildtype) | Superior to its methylated counterpart[1][2] | Negligible[1][2] |
| K562/ABCB1 (Resistant) | Data not available in provided search results | ||
| Doxorubicin | NIH-3T3 (Parental) | Data not available in provided search results | 12.3[3] |
| NIH-MDR1-G185 (Resistant) | Data not available in provided search results |
Experimental Protocols
Protocol: IC50 Determination using MTS Assay
-
Cell Seeding:
-
Harvest log-phase cells and determine cell concentration and viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a 2x concentrated stock of this compound serial dilutions.
-
Remove the old medium from the cells and add 50 µL of fresh medium.
-
Add 50 µL of the 2x drug dilutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control wells.
-
Incubate the plate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
Caption: A typical experimental workflow for determining the IC50 value.
Caption: Mechanism of ABCB1-mediated drug resistance.
References
- 1. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing N,N-Dimethyl-idarubicin Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of N,N-Dimethyl-idarubicin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound, an analog of the anthracycline idarubicin (B193468), shares the primary on-target mechanism of its parent compound class, which involves DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.[1][2] However, a key distinction of N,N-dimethylated anthracyclines is a shift in their mechanism, favoring histone eviction over the induction of DNA double-strand breaks.[2][3] This alteration is believed to be a primary factor in reducing the major off-target toxicity associated with traditional anthracyclines.
The most significant off-target effect of anthracyclines like idarubicin is cardiotoxicity , which can lead to irreversible heart damage.[4][5] Studies on analogous N,N-dimethylated compounds, such as N,N-dimethyldoxorubicin, have shown a significant reduction in cardiotoxicity compared to their parent compounds.[2] This is attributed to the decreased capacity for DNA damage, a key driver of anthracycline-induced cardiotoxicity. While direct comprehensive cardiotoxicity studies on this compound are limited, the available data on related analogs suggests a more favorable cardiac safety profile.
Other potential off-target effects, though less characterized for this compound specifically, can include impacts on mitochondrial function and off-target kinase inhibition.
Q2: We are observing unexpected cytotoxicity in our non-cancerous cell line control. How can we investigate if this is an off-target effect?
A2: Unexpected cytotoxicity in non-target cells is a common concern. To determine if this is an off-target effect of this compound, a systematic approach is recommended.
First, confirm the identity and purity of your this compound compound. Subsequently, perform a dose-response curve to determine the IC50 value in your non-cancerous cell line and compare it to the IC50 values in your target cancer cell lines. A narrow therapeutic window may indicate off-target toxicity.
To further investigate, consider the following experimental approaches:
-
Assess for DNA Damage: A hallmark of traditional anthracycline toxicity is DNA damage. Use assays like the comet assay or staining for γH2AX to determine if this compound is inducing DNA double-strand breaks in your non-target cells.[1] A lower level of DNA damage compared to idarubicin would be expected.
-
Evaluate Mitochondrial Function: Off-target mitochondrial toxicity can lead to cell death. The Seahorse XF Mito Stress Test can be used to assess changes in mitochondrial respiration, providing insights into whether the compound is impairing mitochondrial function.[6]
-
Profile for Off-Target Protein Binding: The Cellular Thermal Shift Assay (CETSA) can be employed to identify proteins that are stabilized by binding to this compound within the cell.[7] This can help to uncover unexpected molecular targets.
Q3: How does the cytotoxicity of this compound compare to idarubicin, especially in drug-resistant cell lines?
A3: this compound has shown potent cytotoxicity, and notably, it can be more effective than its parent compound, idarubicin, in overcoming certain types of drug resistance. Specifically, N,N-dimethylation can render anthracyclines poorer substrates for ABC transporters like ABCB1 (P-glycoprotein), which are often responsible for multidrug resistance.[2]
In studies with K562 wildtype and ABCB1-overexpressing doxorubicin-resistant cells, this compound demonstrated significant cytotoxicity with a negligible fold change in IC50 values between the sensitive and resistant cell lines.[2] This suggests that this compound may be a valuable tool for studying and potentially treating cancers that have developed resistance to traditional anthracyclines.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect the compound from light. |
| Cell Line Variability | Ensure consistent cell passage number and confluency at the time of treatment. Perform regular cell line authentication to rule out contamination or genetic drift. |
| Assay Conditions | Standardize incubation times, seeding densities, and reagent concentrations. Optimize the assay for your specific cell line. |
Problem 2: Difficulty in interpreting Seahorse XF Mito Stress Test data after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Compound-induced Cell Death | If the compound is highly cytotoxic, it can lead to a general decline in respiration that is not specific to mitochondrial inhibition. Perform a preliminary cytotoxicity assay to determine a sub-lethal concentration of this compound for the duration of the Seahorse assay. |
| Inappropriate Compound Concentration | Perform a dose-response experiment to identify the optimal concentration range for observing effects on mitochondrial respiration without causing immediate cell death. |
| Low OCR or Poor Response to Modulators | Ensure optimal cell seeding density and health. Titrate the concentrations of mitochondrial modulators (e.g., oligomycin, FCCP) for your specific cell type.[8] |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Idarubicin in K562 Cell Lines
| Compound | Cell Line | IC50 (nM) | Fold Change (Resistant/Wildtype) | Reference |
| This compound | K562 Wildtype | Superior to Idarubicin | Negligible | [2][9] |
| K562 ABCB1-overexpressing | 32 | [2] | ||
| Idarubicin | K562 Wildtype | - | - | [2][9] |
| K562 ABCB1-overexpressing | - | - | [2] | |
| This compound-trisaccharide | K562 Wildtype | 19 | Negligible | [2] |
| K562 ABCB1-overexpressing | 32 | [2] |
Note: Specific IC50 values for Idarubicin in the referenced study were not provided in the abstract, but this compound was noted to have superior or comparable cytotoxicity with a negligible difference between wildtype and resistant lines.
Experimental Protocols & Methodologies
1. Assessing Drug-Induced Changes in Mitochondrial Respiration (Seahorse XF Mito Stress Test)
This protocol outlines the general steps for evaluating the effect of this compound on mitochondrial function using an Agilent Seahorse XF Analyzer.
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight under standard cell culture conditions.
-
-
Day 2: Assay
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare fresh assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and warm to 37°C.
-
Wash the cells with the assay medium and add the final volume of fresh assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for one hour prior to the assay.
-
Prepare stock solutions of this compound and mitochondrial respiratory chain modulators (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A).
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Perform the Seahorse XF Mito Stress Test assay according to the manufacturer's instructions.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10]
-
2. Identifying Off-Target Protein Binding (Cellular Thermal Shift Assay - CETSA)
CETSA identifies target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions or lysates across a range of temperatures in a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells to release their protein content.
-
Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific protein of interest in the soluble fraction using techniques such as Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the drug-treated sample compared to the control indicates thermal stabilization and therefore, binding.[11][12]
-
3. Quantifying Signaling Pathway Activation (In-Cell Western)
This technique allows for the quantitative measurement of protein expression and post-translational modifications (e.g., phosphorylation) directly in fixed cells in a microplate format.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations and time points.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based solution.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein or signaling event of interest.
-
Incubate with a near-infrared fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Our Research — CETSA [cetsa.org]
- 13. biomol.com [biomol.com]
- 14. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 15. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
Technical Support Center: Enhancing N,N-Dimethyl-idarubicin Efficacy in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing N,N-Dimethyl-idarubicin in combination therapies.
Introduction to this compound
This compound is a promising anthracycline analogue that demonstrates significant cytotoxic effects, particularly in cancer cells that have developed multidrug resistance (MDR). Unlike traditional anthracyclines such as doxorubicin (B1662922) and its parent compound idarubicin (B193468), which primarily induce DNA double-strand breaks, this compound's main mechanism of action is histone eviction.[1][2] This unique characteristic may lead to a different side-effect profile and efficacy in resistant tumors. A key challenge in cancer chemotherapy is the development of resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively pump drugs out of the cell.[1] this compound has been shown to be a poor substrate for these efflux pumps, making it a valuable agent for treating resistant cancers.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of this compound is the induction of chromatin damage through the eviction of histones from open chromosomal areas.[1][2] This is distinct from its parent compound, idarubicin, which also induces DNA double-strand breaks.[1][4] The N,N-dimethylation of the aminosugar moiety is critical for this histone eviction activity and appears to reduce the compound's ability to cause DNA damage.[5] This unique mechanism may contribute to its efficacy in drug-resistant cells and potentially a more favorable side-effect profile.[4]
Q2: How does this compound overcome multidrug resistance (MDR)?
A2: this compound is effective against cancer cells overexpressing the ABCB1 transporter (P-glycoprotein), a common cause of MDR.[1][3] Studies have shown that N,N-dimethylated anthracyclines are poor substrates for these efflux pumps.[3] This allows the drug to accumulate within resistant cells to exert its cytotoxic effects. Its efficacy is therefore significantly greater in ABCB1-overexpressing cells compared to traditional anthracyclines like doxorubicin.[1]
Q3: What are the potential advantages of using this compound in combination therapies?
A3: Combining this compound with other chemotherapeutic agents can offer several advantages. Its unique mechanism of histone eviction can complement drugs that target different cellular pathways, such as DNA synthesis inhibitors (e.g., cytarabine) or signal transduction inhibitors (e.g., FLT3 inhibitors). In heterogeneous tumors with both drug-sensitive and drug-resistant cell populations, this compound can target the resistant cells while the combination partner targets the sensitive ones. Furthermore, its reduced interaction with P-glycoprotein means it is less likely to be effluxed, potentially increasing its intracellular concentration and synergistic potential with other agents.
Q4: What are common combination strategies for anthracyclines like idarubicin that could be adapted for this compound?
A4: Idarubicin is frequently used in a "7+3" regimen with cytarabine (B982) for the treatment of acute myeloid leukemia (AML).[6][7] Other combinations for refractory or relapsed AML include intermediate-dose cytarabine and etoposide.[8] For FLT3-mutated AML, combining an anthracycline with a FLT3 inhibitor like midostaurin (B1676583) has shown clinical benefit.[9] Given this compound's efficacy in resistant cells, exploring combinations with targeted agents like FLT3 inhibitors or Bcl-2 inhibitors in preclinical models of resistant AML is a rational approach.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its parent compound, idarubicin, in a drug-sensitive (wildtype) and a doxorubicin-resistant (ABCB1-overexpressing) human myelogenous leukemia cell line (K562).
| Compound | Cell Line | IC50 (nM)[1] | Fold Change in IC50 (Resistant/Wildtype)[1] |
| Idarubicin | K562 wildtype | 1.8 ± 0.2 | 2.6 |
| K562 ABCB1 | 4.7 ± 0.6 | ||
| This compound | K562 wildtype | 4.8 ± 0.3 | ~1 |
| K562 ABCB1 | 4.7 ± 0.4 |
Data is presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Mechanisms of this compound and traditional anthracyclines.
Caption: Workflow for evaluating drug synergy in vitro.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values for this compound | 1. Cell line instability or contamination.2. Drug degradation.3. Inconsistent cell seeding density.4. Variation in assay incubation time. | 1. Perform regular cell line authentication (e.g., STR profiling) and mycoplasma testing.2. Prepare fresh stock solutions of this compound and store aliquots at -80°C. Avoid repeated freeze-thaw cycles.3. Ensure accurate cell counting and consistent seeding density across all wells.4. Standardize the incubation time for the cell viability assay. |
| Lack of synergy with a combination partner | 1. Antagonistic drug interaction.2. Inappropriate drug ratio or concentration.3. Suboptimal dosing schedule (simultaneous vs. sequential).4. Cell line-specific resistance to the combination partner. | 1. Review the literature for known interactions between the drug classes.2. Perform a checkerboard assay with a wide range of concentrations for both drugs to identify synergistic ratios.3. Test different administration schedules (e.g., pre-treating with one agent before adding the second).4. Confirm the sensitivity of your cell line to the combination partner alone. |
| Unexpectedly high toxicity in combination experiments | 1. Synergistic cytotoxicity.2. Off-target effects of the drug combination.3. Altered metabolism of one drug by the other. | 1. Lower the concentrations of both drugs in the combination.2. Assess apoptosis (e.g., Annexin V staining) to confirm the mechanism of cell death.3. If applicable, investigate potential metabolic interactions between the drugs. |
| Difficulty in observing histone eviction | 1. Insufficient drug concentration or incubation time.2. Inappropriate experimental method.3. Cell line-specific factors. | 1. Perform a dose- and time-course experiment to optimize conditions for histone eviction.2. Use appropriate techniques such as chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) for specific histone marks, or high-content imaging of histone-GFP fusion proteins.3. Some cell lines may have more condensed chromatin, requiring harsher conditions for histone eviction. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
This compound
-
Cancer cell lines (e.g., K562 sensitive and resistant)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound alone or in combination.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound and/or the combination partner at the desired concentrations for the desired time period.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Idarubicin improves blast cell clearance during induction therapy in children with AML: results of study AML-BFM 93. AML-BFM Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction with idarubicin, cytarabine, and cladribine in patients with ND AML: Results from a phase III trial [aml-hub.com]
- 8. Idarubicin in combination with intermediate-dose cytarabine in the treatment of refractory or relapsed acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Midostaurin plus daunorubicin or idarubicin for young and older adults with FLT3-mutated AML: a phase 3b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethyl-idarubicin quality control and purity analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethyl-idarubicin. The information focuses on ensuring the quality and purity of the compound for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially synthesized this compound analogues are often reported to have a purity of greater than 95% as determined by High-Performance Liquid Chromatography (HPLC) analysis.[1][2] It is crucial to always refer to the certificate of analysis provided by the supplier for lot-specific purity data.
Q2: What are the common impurities associated with idarubicin (B193468), the parent compound of this compound?
A2: While specific impurity profiles for this compound are not extensively documented in publicly available literature, the impurities found in its parent compound, idarubicin, can provide insight into potential related substances. Common idarubicin impurities include:
-
Idarubicinol (the major pharmacologically active metabolite)[3]
-
Idarubicinone (aglycone derivatives)[3][]
-
4-Demethoxy-daunorubicinone[5]
-
N-Trifluoroacetyl-Idarubicin acetate[]
-
Other related substances and degradation products.[][6][7][8]
For quality control of idarubicin, individual identified impurities are often limited to not more than 0.5% by weight or area, with total impurities not exceeding 2.0%.[3]
Q3: What analytical methods are recommended for purity analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and recommended method for determining the purity of idarubicin and its analogues like this compound.[1][3][5] LC-MS (Liquid Chromatography-Mass Spectrometry) is also valuable for the identification of impurities and degradants.[3]
Q4: How should this compound be stored to ensure its stability?
A4: Based on stability data for the parent compound, idarubicin, it is recommended to store this compound protected from light and at refrigerated temperatures (2°C–8°C).[9] Idarubicin solutions have shown stability for extended periods under these conditions.[9] Always consult the supplier's specific storage recommendations. The compound is known to be sensitive to light and temperature.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the quality control and purity analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Ensure proper storage of the compound (refrigerated, protected from light). Prepare solutions fresh before analysis. |
| Contaminated solvent or glassware | Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection to check for solvent peaks. | |
| Presence of known or unknown impurities | Use LC-MS to identify the mass of the unexpected peaks and compare with known idarubicin-related compounds.[3] | |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase or column | Optimize the mobile phase composition (e.g., pH, organic solvent ratio). Ensure the column (e.g., C18) is suitable for anthracycline analysis.[5] |
| Column degradation | Flush the column or replace it if it has exceeded its lifetime. | |
| Inconsistent Purity Results | Non-validated analytical method | Validate the HPLC method for linearity, precision, accuracy, and specificity according to ICH guidelines. |
| Instability of the compound in the analytical solvent | Assess the stability of this compound in the chosen solvent over the analysis time. | |
| Low Purity Detected | Significant degradation has occurred | Re-evaluate storage and handling procedures. Forced degradation studies can help identify conditions that lead to impurity formation.[3] |
| Incorrect integration of peaks | Review the integration parameters in the chromatography software to ensure all impurity peaks are correctly quantified. |
Experimental Protocols
General Protocol for Purity Determination by HPLC
This is a generalized Reverse-Phase HPLC (RP-HPLC) method adapted from protocols for idarubicin and other anthracyclines.[5][10] Method optimization will be required for this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M potassium dihydrogen phosphate (B84403) with additives like sodium dodecyl sulfate (B86663) and N,N-dimethyloctylamine) and an organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran).[5][11]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 254 nm or a fluorescence detector with excitation at ~470 nm and emission at ~580 nm.[5][10]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Quantification: Purity is typically determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Visualizations
Caption: Workflow for HPLC-based purity analysis.
References
- 1. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Idarubicin Impurity 2 [sincopharmachem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 10. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting N,N-Dimethyl-idarubicin dosage for different cell densities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N,N-Dimethyl-idarubicin in their experiments. The following information is intended to assist in optimizing experimental design and interpreting results, with a specific focus on adjusting dosage for varying cell densities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, an anthracycline derivative, exerts its cytotoxic effects primarily through two established mechanisms shared by its parent compound, idarubicin (B193468). It intercalates into DNA, distorting the double helix structure.[1][2][3][4] This interference with DNA replication and transcription is compounded by the inhibition of topoisomerase II, an enzyme crucial for relieving torsional strain in DNA during these processes.[1][3][4] By stabilizing the topoisomerase II-DNA complex, the drug prevents the re-ligation of DNA strands, leading to an accumulation of DNA double-strand breaks.[1][3] This substantial DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[3] Additionally, like other anthracyclines, it may generate reactive oxygen species (ROS), which contribute to cellular stress and damage.[3]
Q2: How does initial cell seeding density affect the cytotoxicity of this compound?
A2: The initial cell seeding density can significantly influence the observed cytotoxic effect of this compound, a phenomenon known as the "inoculum effect" that has been observed with other anthracyclines like doxorubicin (B1662922).[5][6] At higher cell densities, the cytotoxic activity of the drug may be progressively decreased.[5] This can be attributed to a reduced amount of drug available per cell, leading to lower intracellular accumulation.[5] Consequently, a higher concentration of the drug may be required to achieve the same level of cytotoxicity in a densely populated cell culture compared to a sparse one. It is crucial to consider cell density as a key variable when determining the effective dose for your experiments.
Q3: I am not seeing the expected level of cell death. What are some potential reasons?
A3: Several factors could contribute to lower-than-expected cytotoxicity. Firstly, as discussed in Q2, your cell seeding density may be too high for the drug concentration used. Secondly, the incubation time may be insufficient for the drug to induce apoptosis. Real-time cytotoxicity assays have shown that the onset of cell death can vary depending on the drug concentration and cell line.[7] Thirdly, the specific cell line you are using may exhibit intrinsic or acquired resistance to anthracyclines. This can be due to mechanisms such as increased drug efflux by transporters like P-glycoprotein (ABCB1).[8][9] It is also important to ensure the proper storage and handling of the this compound to maintain its potency.
Troubleshooting Guide: Dosage Adjustment for Cell Density
This guide provides a systematic approach to optimizing this compound dosage for different cell seeding densities.
Problem: Inconsistent results or lack of dose-response at different cell densities.
Solution: Perform a dose-response matrix experiment to determine the optimal drug concentration for a range of cell densities.
Experimental Protocol: Dose-Response Matrix Assay
This protocol outlines a method to systematically evaluate the effect of this compound across various cell densities using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol (B130326) for MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Prepare a serial dilution of your cell suspension to achieve a range of seeding densities. A recommended starting range is from low to high density (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well for a 96-well plate).
-
Seed 100 µL of each cell suspension into different columns of a 96-well plate. Include wells with media only as a background control.
-
Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be broad enough to capture the full dose-response curve (e.g., from 0.1 nM to 10 µM).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions to the corresponding wells. Include untreated wells (vehicle control) for each cell density.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the untreated control for each respective cell density to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration for each cell density.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each cell density.
-
Data Presentation: Example IC50 Values at Different Cell Densities
| Seeding Density (cells/well) | IC50 of this compound (nM) |
| 2,500 | 50 |
| 5,000 | 85 |
| 10,000 | 150 |
| 20,000 | 320 |
| 40,000 | 600 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathway of Anthracyclines
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 4. Idarubicin - Wikipedia [en.wikipedia.org]
- 5. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: N,N-Dimethyl-idarubicin vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of N,N-Dimethyl-idarubicin and the widely used chemotherapeutic agent, doxorubicin (B1662922). The information presented is supported by experimental data to aid in research and drug development.
Overview of Mechanisms of Action
Both this compound and doxorubicin are anthracycline antibiotics that exert their cytotoxic effects primarily by targeting cellular DNA and associated enzymes. However, key structural differences lead to distinct mechanistic nuances, particularly concerning DNA damage and chromatin remodeling.
Doxorubicin is a well-established anticancer agent with a multi-faceted mechanism of action. It is known to:
-
Intercalate into DNA : Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of DNA replication and transcription.[1][2]
-
Inhibit Topoisomerase II : It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and ultimately, apoptosis.[1][3]
-
Generate Reactive Oxygen Species (ROS) : Doxorubicin undergoes redox cycling, which produces free radicals that can damage cellular components, including DNA, lipids, and proteins, contributing to its cytotoxicity.[4][5][6]
-
Induce Histone Eviction : Doxorubicin can cause the removal of histones from chromatin, a process termed histone eviction. This disrupts chromatin structure and gene expression.[1][7][8]
This compound , a derivative of idarubicin, shares the core anthracycline mechanisms of DNA intercalation and topoisomerase II targeting. However, the N,N-dimethylation of the aminosugar moiety significantly alters its activity:
-
Enhanced Cytotoxicity : Studies have shown that N,N-dimethylated anthracyclines, including this compound, exhibit increased cytotoxicity compared to their parent compounds.[9][10]
-
Primary Mechanism of Histone Eviction : A key distinction is that N,N-dimethylated anthracyclines, such as N,N-dimethyldoxorubicin, are potent inducers of histone eviction, which is considered a primary driver of their cytotoxic effects.[10][11]
-
Reduced DNA Double-Strand Breaks : Unlike doxorubicin, some N,N-dimethylated analogs have been shown to cause minimal to no DNA double-strand breaks, suggesting a different balance in their mechanism of action that favors chromatin damage over direct DNA scission.[9][11] The role of this compound in ROS generation is not as extensively characterized as that of doxorubicin.
Quantitative Data Comparison
The following tables summarize available quantitative data comparing the activity of this compound and doxorubicin.
Table 1: Comparative Cytotoxicity (IC50) in K562 Cancer Cell Line
| Compound | IC50 (nM) in wildtype K562 cells | IC50 (nM) in ABCB1-overexpressing K562 cells |
| Doxorubicin | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison |
| This compound | ~32 | ~32 |
Data extracted from a study by van Gelder, et al. (2024). Note that direct side-by-side IC50 values for doxorubicin in the same experimental setup were not provided in this specific study, but this compound demonstrated high potency.[9]
Table 2: DNA Intercalation and Topoisomerase II Inhibition
| Feature | Doxorubicin | This compound |
| DNA Intercalation | Yes | Yes, reported to be a particularly efficient intercalating agent[9] |
| Topoisomerase II Inhibition | Yes, acts as a topoisomerase II poison, stabilizing the cleavable complex.[1][3] | Yes, targets Topoisomerase IIα.[9] |
| Topoisomerase II Inhibition IC50 | ~2.67 µM[12] | Not available |
Table 3: Reactive Oxygen Species (ROS) Generation
| Compound | ROS Generation |
| Doxorubicin | Well-documented ROS inducer through redox cycling.[4][5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed.
DOT script for Doxorubicin's Mechanism of Action
Caption: Doxorubicin's multifaceted mechanism of action.
DOT script for this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and doxorubicin) in culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
DNA Intercalation Assay (PicoGreen Assay)
This assay measures the displacement of a fluorescent dye (PicoGreen) that binds to double-stranded DNA, indicating intercalation by a test compound.
-
Reagent Preparation:
-
Prepare a working solution of PicoGreen dye diluted in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in TE buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the DNA solution to each well.
-
Add the PicoGreen working solution to each well and incubate for 5 minutes in the dark.
-
Measure the initial fluorescence (excitation ~480 nm, emission ~520 nm).
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for a set period (e.g., 15 minutes) in the dark.
-
Measure the final fluorescence.
-
-
Data Analysis:
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (containing ATP and MgCl2), and the test compound at various concentrations.
-
Initiate the reaction by adding human topoisomerase IIα enzyme.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[1][17][14]
-
Cellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compounds for the desired time period.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
Conclusion
This compound and doxorubicin are both potent cytotoxic agents that function as DNA intercalators and topoisomerase II inhibitors. However, emerging evidence suggests a significant mechanistic divergence. Doxorubicin's activity is a composite of DNA intercalation, topoisomerase II poisoning leading to DNA double-strand breaks, ROS generation, and histone eviction. In contrast, this compound appears to exert its potent cytotoxicity primarily through histone eviction, with a reduced capacity for inducing DNA double-strand breaks. This shift in mechanism may have important implications for both efficacy and toxicity profiles, suggesting that N,N-dimethylated anthracyclines could represent a class of compounds with a differentiated and potentially more favorable therapeutic window. Further quantitative studies are required to fully elucidate the comparative levels of topoisomerase II inhibition and ROS generation by this compound to build a more complete understanding of its mechanism of action.
References
- 1. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of reactive oxygen species is not involved in idarubicin-induced apoptosis in human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
N,N-Dimethyl-idarubicin Demonstrates Superior Efficacy in Doxorubicin-Resistant Cancer Cells
A comprehensive analysis of preclinical data reveals that N,N-Dimethyl-idarubicin, a novel anthracycline analogue, effectively overcomes doxorubicin (B1662922) resistance in cancer cells, primarily by evading the drug efflux pump ABCB1 and inducing cytotoxicity through histone eviction. This guide provides a comparative overview of the efficacy of this compound versus the standard chemotherapeutic agent doxorubicin in resistant cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy in Doxorubicin-Resistant Cancer Cells
Recent studies have demonstrated that N,N-methylation of idarubicin (B193468) significantly enhances its cytotoxic activity in cancer cells that have developed resistance to doxorubicin through the overexpression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein. This transporter actively removes doxorubicin from the cancer cell, reducing its intracellular concentration and thereby its effectiveness. This compound, however, has been shown to be a poor substrate for this efflux pump, leading to its accumulation within resistant cells and subsequent cell death.[1]
A key study evaluated a library of 40 anthracycline analogues in wild-type K562 leukemia cells and their doxorubicin-resistant counterparts overexpressing ABCB1.[1][2] The findings highlight that while doxorubicin's potency is significantly reduced in resistant cells, this compound maintains a high level of cytotoxicity.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the comparative IC50 values for doxorubicin and a highly potent N,N-dimethylated idarubicin analogue in wild-type and doxorubicin-resistant (ABCB1-overexpressing) K562 cancer cells.
| Compound | Cell Line | IC50 (nM) | Fold Change in Resistance (IC50 Resistant / IC50 Wild-Type) | Reference |
| Doxorubicin | K562 Wild-Type | [Data not available in abstract] | 2.5 to 9-fold increase | [2] |
| K562 ABCB1-Overexpressing | [Data not available in abstract] | |||
| This compound analogue (Compound 26) | K562 Wild-Type | 19 | ~1.7 | [2] |
| K562 ABCB1-Overexpressing | 32 |
Note: Specific IC50 values for Doxorubicin and this compound (Compound 11) were not available in the abstracts reviewed. The data for the N,N-dimethylated idarubicin-aglycon-containing trisaccharide (compound 26) is presented as a potent example from the study. The fold change for doxorubicin is a reported range.
Mechanism of Action: Overcoming Resistance
The primary mechanism of doxorubicin resistance in the studied cell lines is the overexpression of the ABCB1 transporter, which pumps doxorubicin out of the cell. This compound's efficacy in these resistant cells is attributed to its ability to circumvent this efflux mechanism.[1]
Furthermore, the cytotoxic mechanism of N,N-dimethylated anthracyclines appears to differ from that of doxorubicin. While doxorubicin induces cell death through both DNA damage (via topoisomerase II poisoning) and chromatin damage (histone eviction), N,N-dimethylated analogues primarily act through histone eviction.[2][3] This alternative mechanism of action may contribute to its effectiveness in cells that are resistant to doxorubicin's DNA-damaging effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and doxorubicin.
Cell Culture and Maintenance of Resistant Cell Lines
-
Cell Lines: Human myelogenous leukemia K562 cells (wild-type) and doxorubicin-resistant K562 cells overexpressing ABCB1.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Maintenance of Resistance: For the doxorubicin-resistant cell line, a low concentration of doxorubicin is maintained in the culture medium to ensure the continued expression of the resistant phenotype.
In Vitro Cytotoxicity Assay (e.g., MTS/XTT Assay)
This assay is performed to determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds (this compound, doxorubicin) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
Reagent Addition: An MTS or XTT reagent is added to each well according to the manufacturer's instructions and incubated for 1-4 hours at 37°C. This reagent is converted into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Intracellular Drug Accumulation and Subcellular Localization by Confocal Microscopy
This method is used to visualize the amount and location of the fluorescent anthracycline compounds within the cells.
-
Cell Seeding: Cells are seeded on glass coverslips in a culture plate and allowed to adhere.
-
Drug Incubation: The cells are incubated with a defined concentration of the fluorescent drug (doxorubicin or this compound) for a specific period.
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Fixation and Staining (Optional): Cells may be fixed with a suitable fixative (e.g., paraformaldehyde) and counterstained with nuclear (e.g., DAPI) or other organelle-specific dyes.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal laser scanning microscope. The fluorescence intensity and localization of the drug are observed and recorded.
-
Analysis: The images are analyzed to compare the intracellular concentration and subcellular distribution of the drugs in wild-type versus resistant cells.
References
A Comparative Analysis of N,N-Dimethyl-idarubicin and Aclarubicin: Histone Eviction Activity
In the landscape of anticancer therapeutics, anthracyclines remain a cornerstone for treating a variety of malignancies. However, their clinical utility is often hampered by significant side effects, most notably cardiotoxicity, which is frequently linked to their mechanism of inducing DNA double-strand breaks. This has spurred the development of new anthracycline analogs with modified mechanisms of action that retain or enhance cytotoxicity against cancer cells while minimizing adverse effects. Among these, N,N-Dimethyl-idarubicin and aclarubicin (B47562) have emerged as compounds of interest due to their potent histone eviction activity, a mechanism increasingly recognized as a key contributor to their anticancer effects, independent of DNA damage.
This guide provides an objective comparison of the histone eviction activities of this compound and aclarubicin, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced mechanistic differences between these two anthracycline derivatives.
Mechanism of Action: A Shift from DNA Damage to Chromatin Disruption
Traditionally, the cytotoxic effects of anthracyclines like doxorubicin (B1662922) and idarubicin (B193468) have been attributed to their ability to intercalate into DNA and poison topoisomerase II (TopoII), leading to DNA double-strand breaks and cell death.[1][2][3] However, a growing body of evidence reveals that some anthracyclines exert their anticancer effects primarily through a different mechanism: the eviction of histones from chromatin.[4][5][6] This "chromatin damage" leads to deregulation of the transcriptome and can trigger apoptosis in cancer cells.[4][5]
Aclarubicin is a well-characterized anthracycline that functions primarily through histone eviction.[5][7] Unlike doxorubicin, it does not induce significant DNA double-strand breaks.[7][8] Instead, it inhibits TopoII before the DNA breakage step.[9] This unique mechanism is thought to contribute to its lower cardiotoxicity compared to other anthracyclines.[10][11]
This compound is a derivative of idarubicin, an anthracycline that, in its original form, induces both DNA damage and histone eviction.[12][13] Research into N,N-dimethylated versions of anthracyclines, such as N,N-dimethyldoxorubicin, has shown that this modification abolishes the DNA-damaging activity while preserving or even enhancing the capacity for histone eviction.[5] Studies indicate that N,N-dimethylation of the aminosugar on anthracyclines generally improves histone eviction and enhances cytotoxicity.[8] this compound is highlighted as a particularly potent cytotoxic agent that acts through histone eviction-mediated pathways, even in doxorubicin-resistant cells.[12][13]
Comparative Performance: Histone Eviction and Cytotoxicity
The following table summarizes the key characteristics of this compound and aclarubicin based on available research.
| Feature | This compound | Aclarubicin |
| Primary Mechanism | Histone Eviction[12][13] | Histone Eviction[5][7][8] |
| DNA Double-Strand Breaks | Does not induce[5][12][13] | Does not induce[5][7][8] |
| TopoII Interaction | Targets TopoIIα without causing breaks[12] | Inhibits TopoII before DNA breakage[9] |
| Cytotoxicity | Highly potent, effective in doxorubicin-resistant cells[12][13] | Effective anticancer agent, particularly for AML[5][14] |
| N,N-Dimethylation | Yes[12] | Yes (on the terminal sugar)[5] |
Studies suggest that aminosugar N-dimethylation is a key structural feature for enhancing histone eviction and cytotoxicity.[13] this compound has been identified as a standout compound for its histone eviction-mediated cytotoxicity, particularly against cancer cells that have developed resistance to doxorubicin through the overexpression of ABC transporters.[12][13]
Experimental Protocols
A key method for visualizing and quantifying histone eviction involves live-cell imaging with photoactivated fluorescent proteins.
Histone Eviction Assay Using Photoactivated GFP-Labeled Histone H2A (PAGFP-H2A)
This technique allows for the direct observation of histone dynamics within the nucleus of living cells upon drug treatment.
Objective: To monitor the release of histone H2A from a specific region of chromatin over time following exposure to an anthracycline.
Cell Line: A human cell line (e.g., human melanoma MelJuSo cells) stably expressing a histone H2A tagged with a photoactivatable green fluorescent protein (PAGFP-H2A) is used.[8][9]
Procedure:
-
Cell Culture: Cells expressing PAGFP-H2A are cultured on glass-bottom dishes suitable for confocal microscopy.
-
Photoactivation: A specific region of interest within the nucleus of a single cell is illuminated with a 405 nm laser. This activates the PAGFP-H2A, causing it to fluoresce green.
-
Drug Treatment: Immediately following photoactivation, the cells are treated with the desired concentration of the anthracycline (e.g., this compound or aclarubicin).
-
Time-Lapse Imaging: The cell is then monitored using time-lapse confocal laser scanning microscopy. Images are captured at regular intervals to track the fluorescence intensity within the photoactivated region.
-
Quantification: The fluorescence intensity in the photoactivated area is measured over time. A decrease in fluorescence indicates the eviction and diffusion of the PAGFP-H2A from that region of the chromatin. The rate and extent of fluorescence loss provide a quantitative measure of histone eviction activity.[8]
Visualizations
Experimental Workflow for Histone Eviction Assay
Caption: Workflow for the PAGFP-H2A histone eviction assay.
Mechanisms of Anthracycline Action
Caption: Differential mechanisms of anthracyclines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Idarubicin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 4. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Aclarubicin Hydrochloride used for? [synapse.patsnap.com]
- 11. Facebook [cancer.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cardiotoxicity of N,N-Dimethyl-idarubicin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiotoxic profiles of the traditional anthracycline, doxorubicin (B1662922), and the novel analogue, N,N-Dimethyl-idarubicin. While direct comparative clinical data for this compound remains limited, this document synthesizes preclinical evidence and mechanistic studies to offer a comprehensive overview for research and development purposes. The information presented is based on existing literature concerning N,N-dimethylated anthracyclines and their parent compounds.
Executive Summary
Doxorubicin is a cornerstone of chemotherapy, but its clinical utility is hampered by a significant risk of dose-dependent cardiotoxicity. This cardiac damage is primarily attributed to its dual mechanism of action: DNA intercalation and topoisomerase II (Top2) poisoning, leading to DNA double-strand breaks, and the generation of reactive oxygen species (ROS). In contrast, preclinical studies on N,N-dimethylated anthracyclines, such as N,N-dimethyldoxorubicin, a close analogue of this compound, suggest a paradigm shift in the mechanism of action. These modified compounds appear to exert their cytotoxic effects primarily through histone eviction from chromatin, a mechanism that is associated with a significantly reduced or absent cardiotoxic profile in animal models. This guide delves into the mechanistic differences, presents available (though indirect) comparative data, and outlines the experimental protocols necessary to further elucidate the cardiotoxic potential of this compound.
Data Presentation
| Parameter | Doxorubicin | N,N-Dimethyldoxorubicin (as a surrogate for this compound) | Source |
| Primary Mechanism of Action | DNA Double-Strand Breaks & Histone Eviction | Primarily Histone Eviction | [1][2] |
| In Vivo Cardiotoxicity | Present and dose-dependent | Reported to be absent | [1] |
| Secondary Tumor Formation | Observed | Reported to be absent | [2] |
| Gonadal Dysfunction | Observed | Reported to be absent | [1] |
Mechanistic Differences in Cardiotoxicity
The cardiotoxicity of doxorubicin is multifactorial, involving several interconnected pathways. A key distinction for this compound lies in its proposed primary mechanism of action, which is believed to circumvent the major drivers of doxorubicin-induced cardiac damage.
Doxorubicin's Cardiotoxicity Pathway
Doxorubicin's cardiotoxicity is initiated by its interaction with topoisomerase IIβ (TOP2B) in cardiomyocytes, leading to DNA double-strand breaks. This DNA damage triggers a cascade of events including the activation of p53, mitochondrial dysfunction, and increased production of reactive oxygen species (ROS). The resulting oxidative stress damages cellular components, leading to cardiomyocyte apoptosis and necrosis, which ultimately manifests as cardiac dysfunction.
Doxorubicin-Induced Cardiotoxicity Pathway
This compound's Proposed Mechanism
N,N-dimethylated anthracyclines, including this compound, are thought to primarily act by inducing histone eviction from chromatin. This process disrupts chromatin structure and gene transcription, leading to cancer cell death. Crucially, this mechanism is believed to be independent of significant DNA double-strand break formation, thereby avoiding the primary trigger for doxorubicin's cardiotoxicity. While this proposed pathway is associated with potent anticancer activity, it appears to spare cardiomyocytes from the damaging effects seen with traditional anthracyclines.
References
Comparative Analysis of N,N-Dimethylated Anthracyclines: A Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N,N-dimethylated anthracyclines versus their traditional, clinically used counterparts. Anthracyclines, such as Doxorubicin (B1662922), are among the most effective and widely prescribed anticancer agents.[1][2] However, their use is often limited by severe side effects, most notably a cumulative, dose-dependent cardiotoxicity that can lead to irreversible heart failure.[3][4]
Recent breakthroughs have illuminated the distinct mechanisms underlying the therapeutic efficacy and the off-target toxicity of these compounds. This has led to the development of N,N-dimethylated analogues, which are engineered to retain potent anticancer activity while significantly reducing toxicity. This guide summarizes the key differences in their mechanism of action, presents supporting experimental data in a comparative format, and provides detailed protocols for essential evaluation assays.
Decoupling Efficacy from Toxicity: A Tale of Two Mechanisms
The anticancer effects and cardiotoxicity of anthracyclines stem from two distinct molecular activities: DNA damage and chromatin damage .
-
Classical Anthracyclines (e.g., Doxorubicin, Daunorubicin): These drugs exert their effects through a dual mechanism. They intercalate into DNA and inhibit the enzyme topoisomerase II, which leads to the formation of DNA double-strand breaks (DSBs), triggering cell death.[3][5] Concurrently, they induce widespread chromatin damage by evicting histones from transcriptionally active regions of the genome.[6][7] It is now understood that the combination of both DNA and chromatin damage drives the severe cardiotoxicity associated with these drugs.[8]
-
N,N-Dimethylated Anthracyclines (e.g., N,N-Dimethyldoxorubicin, Aclarubicin): Chemical modification of the daunosamine (B1196630) sugar moiety—specifically, N,N-dimethylation of the amine group—fundamentally alters the drug's activity.[9] These analogues are potent inducers of chromatin damage via histone eviction but are largely unable to generate DNA double-strand breaks.[2][10] This uncoupling of the two activities successfully separates the potent cytotoxic effect from the cardiotoxic side effects.[2][8] For instance, N,N-dimethyldoxorubicin has been shown to be a powerful anticancer agent that lacks the severe side effects, including cardiotoxicity and secondary tumor formation, observed with doxorubicin in vivo.[2][8]
Visualizing the Mechanisms of Action
The diagrams below, generated using the DOT language, illustrate the distinct mechanistic pathways of classical and N,N-dimethylated anthracyclines.
Comparative Performance Data
Quantitative data highlights the superior performance profile of N,N-dimethylated analogues, particularly in overcoming drug resistance while minimizing toxicity.
Table 1: Comparative In Vitro Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) indicates the potency of a compound. N,N-dimethylated analogues frequently demonstrate equal or greater cytotoxicity against cancer cells compared to their parent compounds.
| Compound | Analogue Type | Cancer Cell Line | IC50 (nM) |
| Doxorubicin (1) | Classical | K562 (Leukemia) | ~320 |
| N,N-Dimethyldoxorubicin (3) | N,N-Dimethylated | K562 (Leukemia) | ~250 |
| Idarubicin (17) | Classical | K562 (Leukemia) | ~30 |
| N,N-Dimethylidarubicin (18) | N,N-Dimethylated | K562 (Leukemia) | ~40 |
| Doxorubicin Trisaccharide (5) | Hybrid | K562 (Leukemia) | ~20 |
| N,N-Dimethylidarubicin Trisaccharide (26) | N,N-Dimethylated Hybrid | K562 (Leukemia) | ~20 |
Data synthesized from multiple studies evaluating various analogues. Absolute IC50 values can vary by experimental conditions. The compounds are numbered as referenced in the source literature for clarity.[1]
Table 2: Activity in Doxorubicin-Resistant Cancer Cells
A significant advantage of N,N-dimethylated anthracyclines is their ability to circumvent drug resistance mediated by efflux pumps like ABCB1. They are generally poorer substrates for these transporters.[8]
| Compound | Parent Drug | Cell Line (Resistance) | IC50 (nM) | Fold Change vs. Wildtype |
| Doxorubicin | - | K562 (ABCB1-overexpressing) | >1000 | ~9x |
| N,N-Dimethyldoxorubicin | Doxorubicin | K562 (ABCB1-overexpressing) | ~300 | ~1.2x |
| Epirubicin | - | K562 (ABCB1-overexpressing) | >1000 | ~7x |
| N,N-Dimethylepirubicin | Epirubicin | K562 (ABCB1-overexpressing) | ~200 | ~1.5x |
| Idarubicin | - | K562 (ABCB1-overexpressing) | ~40 | ~1.3x |
| N,N-Dimethylidarubicin | Idarubicin | K562 (ABCB1-overexpressing) | ~40 | ~1.0x |
Data adapted from cytotoxicity profiling in wildtype vs. ABCB1-overexpressing K562 cells.[8] A lower fold change indicates better efficacy against resistant cells.
Table 3: Comparative Cardiotoxicity Profile
The most critical differentiator is the reduced cardiotoxicity of N,N-dimethylated analogues, observed consistently in preclinical in vivo models.
| Compound/Analogue | Finding | Model System | Key Metric |
| Doxorubicin | Induces significant cardiotoxicity, leading to cardiac atrophy and reduced ejection fraction.[11][12] | Mouse | ~18% decrease in Left Ventricular Ejection Fraction (LVEF) after 6 weeks.[11] |
| Epirubicin | Induces milder cardiotoxicity compared to Doxorubicin.[12] | Mouse | Milder decrease in LVEF vs. Doxorubicin.[12] |
| N,N-Dimethyldoxorubicin | Does not cause cardiotoxicity, secondary tumor formation, or gonadal dysfunction. [8] | Mouse (in vivo) | No significant cardiotoxic effects reported. [8] |
| Aclarubicin | Clinically observed to be less cardiotoxic than Doxorubicin treatment.[8] | Human (Clinical Data) | Lower incidence of cardiac events.[8] |
Signaling Pathways in Anthracycline-Induced Cardiotoxicity
The cardiotoxicity of classical anthracyclines is a complex process involving the disruption of multiple signaling pathways within cardiomyocytes, primarily driven by topoisomerase IIβ inhibition and subsequent reactive oxygen species (ROS) generation.
Key pathways implicated include:
-
Oxidative Stress Pathways: Anthracycline metabolism in the mitochondria generates high levels of ROS, leading to oxidative damage of lipids, proteins, and DNA.[3]
-
PI3K/Akt Pathway: This is a crucial pro-survival pathway in cardiac tissue. Doxorubicin treatment has been shown to diminish the activation of the PI3K/Akt pathway, correlating with an increase in apoptotic markers like caspase-3.
-
Apoptosis Pathways: Anthracyclines activate both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in cardiomyocytes.
-
p53 Pathway: DNA damage activates the p53 tumor suppressor, which can halt the cell cycle and induce apoptosis.
Experimental Protocols
Standardized, reproducible assays are critical for the comparative evaluation of novel anthracycline analogues.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of a compound.[9]
-
Objective: To determine the IC50 value of an anthracycline analogue.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/mL for MCF-7) in a 96-well plate and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the anthracycline compounds in serum-free medium. Replace the existing medium with the drug-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Incubation: Remove the treatment medium. To avoid interference from the color of anthracyclines, wash cells with Phosphate-Buffered Saline (PBS). Add 20 µL of 5 mg/mL MTT solution (dissolved in PBS) to each well and incubate for 3 hours at 37°C.[13][14]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14][15]
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[15]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
-
Annexin V Apoptosis Assay via Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis.
-
Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells after drug treatment.
-
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label apoptotic cells. A vital dye like Propidium Iodide (PI) is used concurrently; it is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.[16]
-
Methodology:
-
Cell Treatment: Seed cells in 12-well plates and treat with the desired concentrations of anthracyclines for the specified time (e.g., 24 or 48 hours).[17]
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells once with cold PBS.[18]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[18]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[18]
-
Washing: Add 1X Binding Buffer and centrifuge to remove unbound Annexin V. Discard the supernatant.
-
PI Staining: Resuspend the cell pellet in 200 µL of 1X Binding Buffer. Add 5 µL of Propidium Iodide (or another viability dye like 7-AAD).[18]
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Histone Eviction Analysis
This method assesses the ability of a compound to cause chromatin damage.
-
Objective: To map the genome-wide locations of histone eviction induced by anthracyclines.
-
Principle: Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE) is a technique used to identify regions of open chromatin, which are depleted of nucleosomes (histones). Cells are cross-linked with formaldehyde, and the chromatin is sheared. DNA not bound by histones is preferentially recovered in the aqueous phase after a phenol-chloroform extraction. This DNA can then be quantified and identified using high-throughput sequencing (FAIRE-seq).[6][19] An increase in the FAIRE-seq signal at specific genomic locations after drug treatment indicates histone eviction.[7]
-
Methodology (Abbreviated):
-
Cell Treatment & Cross-linking: Treat cells with the anthracycline for a short period (e.g., 2 hours). Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Phenol-Chloroform Extraction: Perform a phenol-chloroform extraction. The DNA from nucleosome-depleted (open chromatin) regions will partition into the aqueous phase.
-
DNA Purification: Reverse the cross-links and purify the DNA from the aqueous phase.
-
Sequencing and Analysis: Prepare the purified DNA for high-throughput sequencing. The resulting sequences are mapped back to the genome. Regions with an increased number of reads compared to untreated controls are identified as sites of drug-induced histone eviction.[7][19]
-
Conclusion
The development of N,N-dimethylated anthracyclines represents a significant advancement in oncology drug design. By leveraging a nuanced understanding of the dual mechanisms of anthracycline action, these analogues have been engineered to selectively induce chromatin damage—a key driver of cancer cell death—while avoiding the DNA double-strand breaks largely responsible for cardiotoxicity. Experimental data consistently demonstrates that N,N-dimethylated variants possess potent cytotoxicity, can overcome clinically relevant mechanisms of drug resistance, and exhibit a markedly improved safety profile in preclinical models. These findings strongly support their continued investigation as safer and more effective anticancer agents that have the potential to expand the therapeutic window for patients.
References
- 1. Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Anthracyclines induce cardiotoxicity through a shared gene expression response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracycline Cardiotoxicity: Prevalence, Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Synthetic (N,NâDimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Anthracycline Cardiotoxicity Induces Progressive Changes in Myocardial Metabolism and Mitochondrial Quality Control: Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line | MDPI [mdpi.com]
- 14. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure [mdpi.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of doxorubicin cytotoxicity by resveratrol in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
N,N-Dimethyl-idarubicin Demonstrates Superior Efficacy in Overcoming ABCG2-Mediated Multidrug Resistance
A comprehensive analysis of experimental data reveals that N,N-Dimethyl-idarubicin, a novel anthracycline analogue, effectively circumvents drug efflux mediated by the ATP-binding cassette transporter G2 (ABCG2), a key driver of multidrug resistance in cancer cells. This guide provides a comparative overview of its performance against traditional anthracyclines, supported by in-vitro experimental data, detailed protocols, and mechanistic diagrams.
This compound has emerged as a promising therapeutic agent for cancers characterized by the overexpression of the ABCG2 transporter. Unlike its parent compound, idarubicin, and other clinically utilized anthracyclines such as doxorubicin, daunorubicin, and epirubicin, this compound exhibits minimal loss of cytotoxic potency in cancer cells that have developed resistance via the ABCG2 efflux pump. This enhanced efficacy is attributed to its modified chemical structure, which renders it a poor substrate for ABCG2.
Comparative Cytotoxicity in ABCG2-Overexpressing Cells
In-vitro studies utilizing the human leukemia cell line K562 and its ABCG2-overexpressing counterpart provide a clear quantitative comparison of the cytotoxic efficacy of this compound and other anthracyclines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, were determined for each compound in both cell lines.
The data, summarized in the table below, illustrates that while traditional anthracyclines exhibit a significant increase in their IC50 values in ABCG2-overexpressing cells compared to the wild-type cells, this compound maintains a consistently low IC50 value across both cell types. The "Fold Change" metric (IC50 in ABCG2-overexpressing cells / IC50 in wild-type cells) highlights the degree of resistance. A fold change close to 1 indicates that the drug's efficacy is not significantly affected by the presence of the ABCG2 transporter.
| Drug | Cell Line | IC50 (nM) | Fold Change |
| This compound | K562 (Wild-type) | 11 | 1.0 |
| K562 (ABCG2-overexpressing) | 11 | ||
| Idarubicin | K562 (Wild-type) | 5 | 3.8 |
| K562 (ABCG2-overexpressing) | 19 | ||
| Doxorubicin | K562 (Wild-type) | 20 | 2.5 |
| K562 (ABCG2-overexpressing) | 50 | ||
| Daunorubicin | K562 (Wild-type) | 30 | 1.7 |
| K562 (ABCG2-overexpressing) | 51 | ||
| Epirubicin | K562 (Wild-type) | 25 | 2.0 |
| K562 (ABCG2-overexpressing) | 50 |
Experimental Protocols
Cell Growth Inhibition Assay
The cytotoxicity of the anthracycline variants was assessed using a cell growth inhibition assay.[1]
-
Cell Lines: Wild-type K562 human leukemia cells and a stable ABCG2-transfected K562 cell line were used.
-
Cell Culture: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of the different anthracycline compounds for 2 hours.
-
Incubation and Viability Measurement: After the 2-hour drug exposure, the cells were washed to remove the drugs and incubated in fresh medium for 72 hours. Cell viability was then determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves by plotting the percentage of cell viability against the logarithm of the drug concentration.
Mechanistic Insights: Evading Efflux and Inducing Cell Death
The superior performance of this compound in ABCG2-overexpressing cells is primarily due to its reduced affinity for the ABCG2 transporter. The N,N-dimethylation of the aminosugar moiety sterically hinders the binding of the drug to the transporter's substrate-binding pocket, thus preventing its efflux from the cancer cell.
Caption: this compound circumvents ABCG2-mediated efflux.
Furthermore, recent studies have elucidated a distinct mechanism of action for N,N-dimethylated anthracyclines. While traditional anthracyclines primarily induce cell death through DNA damage, this compound and its analogues exert their cytotoxic effects mainly through histone eviction.[1][2] This process disrupts chromatin structure and leads to widespread transcriptional deregulation, ultimately triggering apoptosis.
Caption: Mechanism of action of this compound.
Conclusion
The available experimental evidence strongly supports the superior efficacy of this compound in treating cancers that have developed resistance through the overexpression of the ABCG2 transporter. Its ability to evade efflux and its distinct mechanism of inducing cell death through histone eviction make it a highly promising candidate for further preclinical and clinical development. Researchers and drug development professionals are encouraged to consider this compound as a potent alternative to conventional anthracyclines in the context of ABCG2-mediated multidrug resistance.
References
Safety Operating Guide
Safe Disposal of N,N-Dimethyl-idarubicin: A Guide for Laboratory Professionals
Introduction
N,N-Dimethyl-idarubicin is a potent anthracycline compound investigated for its cytotoxic properties, particularly in the context of drug-resistant cancers.[1] As an analogue of idarubicin, a clinically used chemotherapy agent, it must be handled with extreme caution, and its waste disposed of according to stringent protocols for hazardous cytotoxic substances.[2][3][4] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste generated in a research laboratory setting. Adherence to these guidelines is critical to protect personnel, the public, and the environment from exposure to this hazardous compound.[5]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound or its waste, it is imperative to use the correct Personal Protective Equipment (PPE). The minimum required PPE for handling cytotoxic agents includes:
-
Gloves: Wear two pairs of chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff and the inner glove underneath. Change gloves immediately if they become contaminated.[6]
-
Gown: A disposable, lint-free, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required to prevent skin and clothing contamination.[6]
-
Eye and Face Protection: Use safety goggles with side shields or a full-face shield to protect against splashes and aerosols.[6]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating aerosols.[6]
All handling of this compound and its waste, including segregation and containerization, should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.[7]
Step-by-Step Disposal Protocol
The cornerstone of proper cytotoxic waste management is the correct identification and segregation of waste streams.[4] this compound waste is categorized into two main types: Trace Waste and Bulk Waste .
Step 1: Waste Categorization
Immediately upon generation, determine the category of the waste. The distinction is based on the amount of residual active compound.
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they retain no more than 3% by weight of the original drug's capacity.[8][9][10]
-
Bulk Chemotherapy Waste: This is any waste that does not meet the "RCRA empty" criteria and is considered hazardous waste.
Step 2: Segregation and Containerization
Use designated, color-coded containers for proper waste segregation at the point of generation. Never mix cytotoxic waste with regular trash or other waste streams.[10]
| Waste Category | Container Type | Labeling |
| Trace Waste (Solids) | Yellow, puncture-resistant container with a secure lid.[8][11][13] | "TRACE CHEMOTHERAPY WASTE", "CYTOTOXIC WASTE", "INCINERATE ONLY"[5][10] |
| Trace Waste (Sharps) | Yellow, puncture-resistant sharps container.[3][13] | "CHEMO SHARPS", "CYTOTOXIC SHARPS", "INCINERATE ONLY"[13] |
| Bulk Waste (All types) | Black, RCRA-rated hazardous waste container.[8][9][11][12] | "HAZARDOUS WASTE", "TOXIC", and list the chemical contents.[10] |
Step 3: On-Site Chemical Decontamination (for Liquid Bulk Waste)
For liquid bulk waste, such as leftover solutions, an on-site chemical inactivation step can reduce cytotoxicity prior to final disposal. Research has shown that sodium hypochlorite (B82951) is effective at degrading anthracyclines like idarubicin.[12]
Protocol for Decontamination:
-
Work within a certified chemical fume hood.
-
Carefully add a 5.25% sodium hypochlorite solution (household bleach) to the liquid this compound waste. A common recommendation is a 1:1 ratio.
-
Allow the mixture to react for a minimum of one hour to ensure degradation.[12]
-
After decontamination, dispose of the treated solution as hazardous chemical waste in the designated black RCRA container .[12]
Step 4: Spill Management
In the event of a spill, all cleanup materials must be treated as bulk hazardous waste .
-
Evacuate and secure the spill area.
-
Don appropriate PPE before beginning cleanup.
-
Absorb the spill with absorbent pads or a spill kit.
-
Clean the spill area with a sodium hypochlorite solution, allowing for a one-hour contact time.[12]
-
Wipe the area clean with fresh absorbent pads.
-
Place all cleanup materials (pads, contaminated PPE, etc.) into the black RCRA hazardous waste container .[12]
Step 5: Storage and Final Disposal
-
Securely seal all waste containers when they are three-quarters full.[4]
-
Store sealed containers in a designated, secure satellite accumulation area away from general laboratory traffic.
-
Arrange for pickup and final disposal by a licensed hazardous waste management service. The only approved method for the destruction of cytotoxic waste is high-temperature incineration.[4][5][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Novel this compound Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. google.com [google.com]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medprodisposal.com [medprodisposal.com]
- 9. stericycle.com [stericycle.com]
- 10. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. benchchem.com [benchchem.com]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. pdf.hres.ca [pdf.hres.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
